MK 0893
描述
MK-0893 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJEMGHBIUMW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468726 | |
| Record name | MK-0893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870823-12-4 | |
| Record name | MK-0893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870823124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Binding Affinity and Kinetics of MK-0893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893 is a potent and selective small molecule antagonist of the human glucagon receptor (GCGR), a key target for the treatment of type 2 diabetes.[1][2][3][4] It also exhibits inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of MK-0893, detailing its interaction with its primary targets and the methodologies used for these assessments.
Binding Affinity and Kinetics of MK-0893
MK-0893 demonstrates high binding affinity for the human glucagon receptor and the Insulin-like Growth Factor 1 Receptor. The binding is characterized as competitive and reversible.[1][3][4] While the equilibrium and inhibition constants are well-documented, specific kinetic rate constants (k_on and k_off) are not extensively reported in publicly available literature.
Quantitative Binding Data
The following tables summarize the known quantitative data for MK-0893 binding to its target receptors.
Table 1: MK-0893 Binding Affinity for Human Glucagon Receptor (GCGR)
| Parameter | Value | Cell Line | Reference |
| IC50 | 6.6 ± 3.5 nM | CHO cells expressing hGCGR | [1] |
Table 2: MK-0893 Functional Activity at Human Glucagon Receptor (GCGR)
| Parameter | Value | Cell Line | Reference |
| IC50 (cAMP production) | 15.7 ± 5.4 nM | CHO cells expressing hGCGR | [1] |
Table 3: MK-0893 Binding Affinity for Insulin-like Growth Factor 1 Receptor (IGF-1R)
| Parameter | Value | Reference |
| IC50 | 6 nM | [1] |
Table 4: Selectivity of MK-0893 for GCGR over other Family B GPCRs
| Receptor | IC50 (nM) | Reference |
| GIPR | 1020 | [2][3][4] |
| PAC1 | 9200 | [2][3][4] |
| GLP-1R | >10000 | [2][3][4] |
| VPAC1 | >10000 | [2][3][4] |
| VPAC2 | >10000 | [2][3][4] |
Experimental Protocols
The binding affinity of MK-0893 to the glucagon receptor was determined using a radioligand binding assay.
Radioligand Binding Assay for GCGR
Objective: To determine the fifty-percent inhibitory concentration (IC50) of MK-0893 for the human glucagon receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).[1]
-
Radioligand: 125I-labeled glucagon.[1]
-
Competitor: MK-0893.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM EDTA.[1]
-
Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin-coated polyvinyltoluene beads.[1]
-
Non-specific binding control: High concentration of unlabeled glucagon (1 µM).[1]
Method:
-
Membrane Preparation: Membranes from CHO-hGCGR cells were prepared.[1]
-
Assay Setup: 2-5 µg of cell membranes were incubated with the assay buffer, SPA beads, 50 pM 125I-glucagon, and varying concentrations of MK-0893.[1]
-
Incubation: The assay plates were incubated for 3 hours at room temperature.[1]
-
Detection: The radioactivity was measured using a scintillation counter.[1]
-
Data Analysis: The IC50 value was determined by nonlinear regression analysis of the competition binding data.[1]
Below is a graphical representation of the experimental workflow.
Signaling Pathways
MK-0893 functions as an antagonist at the glucagon receptor and an inhibitor at the IGF-1 receptor, thereby modulating their respective downstream signaling pathways.
Glucagon Receptor Signaling Pathway
The glucagon receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, glucagon, the receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream effects such as increased glycogenolysis and gluconeogenesis in the liver. MK-0893 competitively binds to the glucagon receptor, preventing glucagon from binding and thereby inhibiting this signaling cascade.
The following diagram illustrates the antagonistic action of MK-0893 on the glucagon receptor signaling pathway.
Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Pathway
The IGF-1R is a receptor tyrosine kinase. Ligand binding (IGF-1 or IGF-2) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for substrate proteins such as Insulin Receptor Substrate (IRS) and Shc. Recruitment of these substrates activates two major downstream signaling pathways: the PI3K-Akt pathway, which is primarily involved in cell survival and metabolic effects, and the Ras-MAPK pathway, which is mainly associated with cell proliferation. MK-0893 inhibits the initial autophosphorylation step, thereby blocking the activation of both downstream pathways.
The diagram below outlines the inhibitory action of MK-0893 on the IGF-1R signaling pathway.
Conclusion
MK-0893 is a high-affinity, competitive, and reversible antagonist of the human glucagon receptor and a potent inhibitor of the IGF-1 receptor. Its binding characteristics have been well-defined through radioligand binding assays, demonstrating low nanomolar IC50 values for both targets. While specific on- and off-rate kinetics are not publicly detailed, its reversible nature is established. The antagonistic and inhibitory actions of MK-0893 on the GCGR and IGF-1R signaling pathways, respectively, underscore its therapeutic potential in metabolic diseases. This guide provides a foundational understanding of the binding properties of MK-0893 for researchers and professionals in the field of drug development.
References
MK-0893: A Comprehensive Technical Guide to a Dual Inhibitor of the Glucagon and Insulin-like Growth Factor-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0893 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor-1 receptor (IGF-1R).[1] This technical guide provides an in-depth overview of the preclinical data available for MK-0893, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. The dual antagonism of GCGR, a key regulator of glucose homeostasis, and IGF-1R, a critical component in cell proliferation and survival pathways, positions MK-0893 as a compound of significant interest for type 2 diabetes and potentially other proliferative diseases.
Introduction
Glucagon, acting through its G-protein coupled receptor (GCGR), plays a crucial role in elevating blood glucose levels by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a common feature, contributing significantly to hyperglycemia. Consequently, antagonism of the GCGR is a promising therapeutic strategy. The insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase, is a key mediator of cell growth, differentiation, and survival. Its signaling pathway is often implicated in the progression of various cancers.
MK-0893 has emerged as a novel compound that potently and selectively inhibits both of these receptors.[1] This dual activity presents a unique therapeutic profile with potential applications in metabolic diseases and oncology. This document serves as a technical resource, compiling available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for MK-0893.
Table 1: In Vitro Activity of MK-0893
| Target | Assay Type | Species | IC50 (nM) | Reference |
| Glucagon Receptor (GCGR) | Radioligand Binding | Human | 6.6 ± 3.5 | [1] |
| Glucagon Receptor (GCGR) | cAMP Functional Assay | Human | 15.7 ± 5.4 | [1] |
| Glucagon Receptor (GCGR) | cAMP Functional Assay | Rhesus Monkey | 56 | [2] |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Kinase Assay | Not Specified | 6 | [1] |
Table 2: Selectivity of MK-0893 for Human GCGR over other GPCRs
| Receptor | IC50 (nM) | Reference |
| Gastric Inhibitory Polypeptide Receptor (GIPR) | 1020 | [2][3] |
| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | 9200 | [2][3] |
| Glucagon-like Peptide-1 Receptor (GLP-1R) | >10000 | [2][3] |
| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | >10000 | [2][3] |
| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | >10000 | [2][3] |
Table 3: In Vivo Efficacy of MK-0893 in Mouse Models
| Mouse Model | Treatment | Dosage (mpk, oral) | Outcome | Reference |
| hGCGR mice | Acute Glucagon Challenge | 3 | 30% reduction in glucose elevation | [1] |
| hGCGR mice | Acute Glucagon Challenge | 10 | 56% reduction in glucose elevation | [1] |
| hGCGR mice | Acute Glucagon Challenge | 30 | 81% reduction in glucose elevation | [1] |
| hGCGR ob/ob mice | Single Dose | 3 | 32% reduction in glucose AUC (0-6h) | [3] |
| hGCGR ob/ob mice | Single Dose | 10 | 39% reduction in glucose AUC (0-6h) | [3] |
| hGCGR mice on high-fat diet | Chronic Dosing (in feed, 10 days) | 3 | 89% reduction in blood glucose | [2][3] |
| hGCGR mice on high-fat diet | Chronic Dosing (in feed, 10 days) | 10 | 94% reduction in blood glucose | [2][3] |
| IGF-driven mouse xenograft model | Not Specified | Not Specified | Robust in vivo efficacy | [1] |
Experimental Protocols
Glucagon Receptor (GCGR) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of MK-0893 for the human GCGR.
Materials:
-
Membrane preparations from CHO cells stably expressing the human GCGR (CHO-hGCGR).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM EDTA.
-
[¹²⁵I]-glucagon (radioligand).
-
MK-0893.
-
Non-specific binding control: Unlabeled glucagon (1 µM).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplates (e.g., 96-well).
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of MK-0893 in an appropriate solvent (e.g., DMSO).
-
In each well of the microplate, add the assay buffer, CHO-hGCGR membranes, SPA beads, and the desired concentration of MK-0893 or vehicle control.
-
For determining non-specific binding, add 1 µM of unlabeled glucagon to designated wells.
-
Initiate the binding reaction by adding [¹²⁵I]-glucagon to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the MK-0893 concentration and determine the IC50 value using non-linear regression analysis.
cAMP Functional Assay for GCGR Antagonism
This protocol outlines a cell-based functional assay to measure the antagonistic effect of MK-0893 on glucagon-induced cAMP production.
Materials:
-
CHO cells stably expressing the human GCGR (CHO-hGCGR).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Glucagon.
-
MK-0893.
-
cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
Procedure:
-
Seed CHO-hGCGR cells in microplates and culture until they reach the desired confluency.
-
Prepare a dilution series of MK-0893.
-
Pre-incubate the cells with various concentrations of MK-0893 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit).
-
Measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the MK-0893 concentration and determine the IC50 value using non-linear regression analysis.
Schild Analysis for Determining Competitive Antagonism
To confirm the competitive nature of MK-0893's antagonism at the GCGR, a Schild analysis can be performed.[1]
Procedure:
-
Perform a series of glucagon concentration-response curves in the absence and presence of several fixed concentrations of MK-0893 using the cAMP functional assay described above.
-
For each concentration of MK-0893, determine the EC50 value of glucagon.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of MK-0893 (-log[B]) on the x-axis.
-
Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
In Vitro IGF-1R Kinase Assay (General Protocol)
While a specific protocol for MK-0893 is not publicly available, a general kinase assay to determine its inhibitory activity against IGF-1R would follow these principles.
Materials:
-
Recombinant human IGF-1R enzyme.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA).
-
ATP.
-
A suitable substrate for IGF-1R (e.g., a synthetic peptide or protein).
-
MK-0893.
-
A method to detect kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay using [γ-³²P]ATP, or an antibody-based method to detect substrate phosphorylation).
Procedure:
-
Prepare a dilution series of MK-0893.
-
In a microplate, combine the kinase buffer, IGF-1R enzyme, and the substrate.
-
Add the various concentrations of MK-0893 or vehicle control to the wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Plot the kinase activity as a function of the MK-0893 concentration and determine the IC50 value.
In Vivo Efficacy in a Glucagon Challenge Mouse Model
This protocol describes an acute in vivo experiment to assess the ability of MK-0893 to block glucagon-induced hyperglycemia.
Materials:
-
Mice expressing the human GCGR (hGCGR mice).
-
MK-0893 formulated for oral administration.
-
Glucagon solution for injection.
-
Glucometer and test strips.
Procedure:
-
Fast the mice for a predetermined period (e.g., 4-6 hours).
-
Administer MK-0893 or vehicle control orally to different groups of mice at various doses (e.g., 3, 10, 30 mpk).
-
After a specific time to allow for drug absorption (e.g., 1 hour), measure the baseline blood glucose level from the tail vein.
-
Administer a bolus of glucagon (e.g., 15 µg/kg) via intraperitoneal or subcutaneous injection.
-
Monitor blood glucose levels at several time points after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion and determine the percentage of inhibition for each dose of MK-0893 compared to the vehicle control.
In Vivo Efficacy in an IGF-1R-Driven Xenograft Model (General Protocol)
Details of the specific xenograft studies for MK-0893 are not fully available. However, a general protocol for assessing the anti-tumor efficacy of an IGF-1R inhibitor would involve the following steps.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
A human cancer cell line known to be driven by IGF-1R signaling.
-
MK-0893 formulated for administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Implant the cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MK-0893 or vehicle control to the mice according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of MK-0893.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Glucagon Receptor (GCGR) Signaling Pathway and Inhibition by MK-0893.
Caption: Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling Pathway and Inhibition by MK-0893.
Caption: Preclinical Evaluation Workflow for MK-0893.
Conclusion
MK-0893 is a potent dual inhibitor of GCGR and IGF-1R with a well-characterized preclinical profile. Its competitive antagonism of the glucagon receptor leads to significant glucose-lowering effects in various animal models of type 2 diabetes. Furthermore, its inhibition of IGF-1R suggests potential therapeutic applications in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical development of MK-0893 or similar dual-acting molecules. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in human subjects.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Suvorexant (MK-4305)
Note to the Reader: The compound identifier MK-0893 is associated with a glucagon receptor antagonist for the potential treatment of Type II Diabetes.[1][2][3][4] The following technical guide focuses on Suvorexant (MK-4305) , a dual orexin receptor antagonist approved for the treatment of insomnia, which aligns with the core requirements of the query concerning sleep and associated signaling pathways.
Introduction
Suvorexant (marketed as Belsomra®) is a first-in-class therapeutic agent approved for treating insomnia characterized by difficulties with sleep onset and maintenance.[5][6] Developed by Merck & Co., it functions as a dual orexin receptor antagonist (DORA), representing a novel mechanism of action that differs from traditional hypnotic agents which typically modulate the GABAergic system.[5][7] Instead of inducing sleep through broad central nervous system suppression, Suvorexant promotes sleep by selectively blocking the wake-promoting signals of the orexin neuropeptide system.[6][8][9]
Discovery and Rationale
The discovery of Suvorexant was rooted in the understanding of the orexin signaling system as a central regulator of wakefulness.[8][10] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is primarily located in the lateral hypothalamus and projects widely throughout the brain to promote arousal.[10][11] Hyperactivity in this system is associated with insomnia.[12]
The development process involved high-throughput screening of compound libraries to identify ligands that could block orexin receptor activity.[13][14] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, culminating in the selection of Suvorexant (MK-4305) for preclinical and clinical development.[6][14] Suvorexant was found to be a potent dual antagonist for both OX1R and OX2R and demonstrated robust sleep-promoting effects in preclinical models.[6]
Mechanism of Action: Orexin Signaling Pathway
Suvorexant exerts its therapeutic effect by competitively antagonizing the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their respective G-protein coupled receptors (GPCRs), OX1R and OX2R.[8][9] This inhibition suppresses the downstream signaling cascades that maintain arousal.
The orexin receptors couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11][15] Activation of these pathways leads to a variety of excitatory neuronal effects:
-
Gq Activation : The primary pathway involves Gq protein activation, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16][17]
-
Ion Channel Modulation : The rise in intracellular Ca2+ and activation of other downstream kinases leads to the inhibition of potassium (K+) channels and activation of non-selective cation channels and the Na+/Ca2+ exchanger, resulting in membrane depolarization and increased neuronal excitability.[11][17]
-
Other Signaling : Orexin receptors can also modulate adenylyl cyclase (AC) activity and engage β-arrestin pathways, which can scaffold secondary signaling platforms like the ERK pathway.[10][16]
By blocking OX1R and OX2R, Suvorexant prevents these excitatory downstream effects, thereby reducing wakefulness and allowing sleep to occur.[9][12]
Experimental Protocols & Methodologies
While detailed proprietary protocols are not public, the principles of key assays used in the development of Suvorexant can be described based on standard pharmacological practices.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the Ki (inhibition constant) of Suvorexant for OX1R and OX2R.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing high concentrations of either human OX1R or OX2R are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the orexin receptors (e.g., [125I]-Orexin-A) is incubated with the receptor-expressing membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (Suvorexant) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation & Counting: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional cAMP Activity Assay
This assay measures the ability of an antagonist to block the downstream signaling of a receptor following agonist stimulation.
-
Objective: To measure the IC50 of Suvorexant in inhibiting agonist-induced changes in cyclic AMP (cAMP) levels.
-
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human orexin receptors are cultured.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (Suvorexant).
-
Stimulation: An orexin agonist (e.g., Orexin-A) is added to stimulate the receptors. For receptors coupled to Gs, this would increase cAMP; for those coupled to Gi, it would decrease forskolin-stimulated cAMP levels.
-
Lysis & Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Analysis: The antagonist's ability to inhibit the agonist's effect on cAMP levels is quantified, and an IC50 value is determined.
-
Chemical Synthesis
The synthesis of Suvorexant involves a multi-step process. A key part of the medicinal chemistry synthesis involves the construction of the chiral 1,4-diazepane core and its subsequent amidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suvorexant - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 17. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of MK 0893
An In-depth Technical Guide on the Pharmacological Profile of MK-0893
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893, also known as N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, is a potent and selective small molecule antagonist of the glucagon receptor (GCGR).[1][2][3] Developed by Merck, it was investigated as a potential oral therapeutic for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] The rationale behind its development lies in the well-established role of glucagon in promoting hepatic glucose production; antagonizing its action is expected to lower blood glucose levels in diabetic patients.[4] This technical guide provides a comprehensive overview of the pharmacological profile of MK-0893, summarizing key preclinical and clinical findings.
Mechanism of Action
MK-0893 is a reversible and competitive antagonist of the human glucagon receptor.[1][2] It also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R).[1] Its primary mechanism for glucose-lowering is the blockade of the glucagon receptor, thereby inhibiting glucagon-mediated signal transduction and subsequent downstream effects such as glycogenolysis and gluconeogenesis in the liver.[1][2]
In Vitro Pharmacology
The in vitro activity of MK-0893 has been characterized through various binding and functional assays.
Quantitative In Vitro Data
| Target/Assay | Species | IC50 (nM) | Reference |
| Glucagon Receptor (GCGR) Binding | Human | 6.6 ± 3.5 | [1] |
| Glucagon-induced cAMP Production | Human | 15.7 ± 5.4 | [1] |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Human | 6 | [1] |
| Glucagon-induced cAMP Production | Rhesus Monkey | 56 | [5] |
| Gastric Inhibitory Polypeptide Receptor (GIPR) | Human | 1020 | [2][5] |
| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | Human | 9200 | [2][5] |
| Glucagon-like Peptide-1 Receptor (GLP-1R) | Human | >10000 | [2][5] |
| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | Human | >10000 | [2][5] |
| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Human | >10000 | [2][5] |
In Vivo Pharmacology
The efficacy of MK-0893 in vivo has been demonstrated in several preclinical models.
Quantitative In Vivo Efficacy Data
| Animal Model | Dosing | Effect | Reference |
| hGCGR mice | Acute glucagon challenge | Blunted glucagon-induced glucose excursion | [1] |
| hGCGR ob/ob mice | 3 mpk, single oral dose | 32% reduction in glucose (AUC 0-6h) | [2][6] |
| hGCGR ob/ob mice | 10 mpk, single oral dose | 39% reduction in glucose (AUC 0-6h) | [2][6] |
| hGCGR mice on high-fat diet | 3 mpk, oral in feed (10 days) | 89% reduction in blood glucose | [2][6] |
| hGCGR mice on high-fat diet | 10 mpk, oral in feed (10 days) | 94% reduction in blood glucose | [2][6] |
| Rhesus monkeys | - | Blunted glucagon-induced glucose elevation | [2] |
Pharmacokinetics and Metabolism
MK-0893 was selected for further development based on its favorable biological and drug metabolism and pharmacokinetics (DMPK) properties.[2][6]
Clinical Pharmacology
MK-0893 progressed to Phase 2 clinical trials for the treatment of T2DM.
Phase 2 Clinical Trial Results (NCT00479466)
A 12-week, placebo-controlled, dose-ranging study was conducted in patients with T2DM.[7]
| Dose | Change from Baseline in HbA1c | Change from Baseline in 2h-Post-Meal Plasma Glucose | Reference |
| 20 mg once daily | Data not specified | Reductions observed | [7] |
| 40 mg once daily | Data not specified | Reductions observed | [7] |
| 60 mg once daily | Data not specified | Reductions observed | [7] |
| 80 mg once daily | -1.5% (placebo-subtracted) | Reductions observed | [4] |
Safety and Tolerability
In clinical trials, MK-0893 was associated with some adverse effects, which ultimately led to the discontinuation of its development.[8]
-
Increased LDL-Cholesterol: A dose-dependent elevation in plasma LDL-cholesterol (LDL-c) was observed.[4][8]
-
Elevated Liver Transaminases: Increases in liver transaminases were reported in some studies.[8]
-
Increased Blood Pressure and Body Weight: These effects were also noted in some clinical studies.[8]
Mechanism of LDL-Cholesterol Elevation
The increase in LDL-c associated with MK-0893 treatment was investigated. Studies suggest that glucagon receptor antagonism leads to an increase in glucagon-like peptide 2 (GLP-2), which in turn increases cholesterol absorption. This was not associated with a modulation of cholesterol synthesis.
Experimental Protocols
Glucagon Receptor Binding Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor (hGCGR).
-
Membrane Preparation: Membranes from the CHO-hGCGR cell line were prepared.
-
Incubation: 2-5 µg of membranes were incubated in a buffer containing 50 mM Tris (pH 7.5), 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol, and 0.2 mg of wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay beads.
-
Ligand and Compound: 50 pM of 125I-glucagon was used as the radioligand. Increasing concentrations of MK-0893 (diluted in 100% DMSO, final concentration of 2.5%) were added.
-
Incubation Time and Temperature: The assay was incubated for 3 hours at room temperature.
-
Detection: Total bound radioactivity was measured using a Wallac-Microbeta counter.
-
Nonspecific Binding: Determined using 1 µM unlabeled glucagon.
-
Data Analysis: Nonlinear regression analysis was performed using GraphPad Prism, v4.[1]
cAMP Functional Assay
-
Cell Line: CHO cells expressing the hGCGR.
-
Assay Principle: Measurement of the inhibition of glucagon-induced cyclic adenosine monophosphate (cAMP) production.
-
Procedure: MK-0893 was shown to dose-dependently shift the EC50 of glucagon to the right without altering the maximum effect of glucagon, which is characteristic of a competitive antagonist.[1]
In Vivo Glucagon Challenge in hGCGR Mice
-
Animal Model: hGCGR mice.
-
Procedure: MK-0893 was administered orally at doses of 3, 10, and 30 mpk.
-
Glucagon Challenge: One hour after compound administration, mice were challenged with glucagon (15 µg/kg).
-
Endpoint: The ability of MK-0893 to blunt the glucagon-induced glucose excursion was measured. At 3, 10, and 30 mpk, MK-0893 reduced the glucose elevation by 30%, 56%, and 81%, respectively.[1]
Visualizations
Signaling Pathway
Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.
Experimental Workflow
Caption: Experimental workflow for the evaluation of MK-0893.
Logical Relationships
Caption: Logical relationships of MK-0893's effects.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MK-0893 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
MK-0893: A Deep Dive into Glucagon Receptor Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MK-0893 is a potent, selective, and orally bioavailable non-peptide antagonist of the human glucagon receptor (GCGR).[1][2] As a key regulator of glucose homeostasis, the glucagon receptor has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[3] The therapeutic rationale for GCGR antagonism lies in its potential to decrease hepatic glucose production, thereby lowering blood glucose levels.[1][4] This technical guide provides a comprehensive overview of the selectivity profile of MK-0893, detailing its binding affinity and functional activity at the glucagon receptor and other related G-protein coupled receptors (GPCRs). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important investigational compound.
Quantitative Selectivity Profile
The selectivity of MK-0893 for the human glucagon receptor has been demonstrated through a series of in vitro pharmacological studies. The compound exhibits high affinity for the GCGR while displaying significantly lower affinity for other closely related class B GPCRs.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
| Receptor Target | Assay Type | Species | IC50 (nM) | Reference |
| Glucagon Receptor (GCGR) | Binding Affinity | Human | 6.6 | [1][2][5][6] |
| Glucagon Receptor (GCGR) | Functional (cAMP) | Human | 15.7 | [1][2][6] |
| Glucagon Receptor (GCGR) | Functional (cAMP) | Rhesus Monkey | 56 | [5] |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Not Specified | Not Specified | 6 | [6] |
| Gastric Inhibitory Polypeptide Receptor (GIPR) | Functional (cAMP) | Human | 1020 | [1][2][5] |
| Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1 (PAC1) | Functional (cAMP) | Human | 9200 | [1][2][5] |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | Functional (cAMP) | Human | >10000 | [1][2][5] |
| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | Functional (cAMP) | Human | >10000 | [1][2][5] |
| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Functional (cAMP) | Human | >10000 | [1][2][5] |
Table 1: Summary of MK-0893 In Vitro Activity at Various Receptors.
Experimental Protocols
The determination of MK-0893's selectivity profile relies on robust and well-defined experimental methodologies. The following sections detail the key assays employed in the characterization of this compound.
Radioligand Binding Assay for Human Glucagon Receptor
This assay is designed to determine the binding affinity of a test compound to the human glucagon receptor.
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).[6]
Membrane Preparation:
-
CHO-hGCGR cells are cultured and harvested.
-
Cell membranes are prepared through standard homogenization and centrifugation techniques.[6]
Assay Conditions:
-
Incubation Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin (BSA), 12% glycerol.[6]
-
Radioligand: 50 pM ¹²⁵I-glucagon.[6]
-
Test Compound: Increasing concentrations of MK-0893, typically diluted in 100% DMSO.[6]
-
Detection: Wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay (SPA) beads.[6]
-
Incubation: 3 hours at room temperature.[6]
-
Nonspecific Binding Determination: Measured in the presence of 1 µM unlabeled glucagon.[6]
-
Data Analysis: Total bound radioactivity is measured using a scintillation counter. Data are analyzed using nonlinear regression to determine the IC50 value.[6]
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to antagonize glucagon-induced cyclic AMP (cAMP) production, a key downstream signaling event of GCGR activation.
Cell Line:
-
CHO cells stably expressing the human glucagon receptor (CHO-hGCGR).[6]
Assay Conditions:
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of MK-0893 for 30 minutes.[7]
-
Stimulation: Cells are then challenged with glucagon.[7]
-
Measurement: Intracellular cAMP levels are measured after a 30-minute incubation post-glucagon challenge.[7]
-
Detection: Typically performed using a liquid scintillation counter or other sensitive cAMP detection kits.[7]
-
Data Analysis: The concentration-dependent inhibition of glucagon-stimulated cAMP production is analyzed to determine the IC50 value of the antagonist.[6] Schild analysis can also be employed to confirm competitive antagonism.[6]
Visualizing Key Pathways and Processes
To further elucidate the context of MK-0893's mechanism of action and the methods used for its characterization, the following diagrams are provided.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. MK-0893 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide on Early-Stage Research of MK-0893 for Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of MK-0893, a potent and selective glucagon receptor (GCGr) antagonist investigated for the treatment of Type 2 Diabetes Mellitus (T2DM). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
MK-0893, chemically identified as N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, is a reversible and competitive antagonist of the glucagon receptor.[1][2][3] In the pathophysiology of T2DM, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis).[4] By blocking the interaction of glucagon with its receptor, MK-0893 effectively blunts these downstream effects, leading to a reduction in plasma glucose levels.[1][2] The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon activation by glucagon, primarily signals through the Gαs pathway to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies of MK-0893.
Table 1: In Vitro Receptor Binding and Functional Activity of MK-0893 [1][2][3]
| Parameter | Target | Cell Line | Value (IC₅₀) |
| Binding Affinity | Human Glucagon Receptor | CHO | 6.6 nM |
| Functional cAMP Activity | Human Glucagon Receptor | CHO | 15.7 nM |
Table 2: In Vitro Selectivity of MK-0893 Against Other GPCRs [1][2]
| Receptor | Value (IC₅₀) |
| GIPR (Gastric Inhibitory Polypeptide Receptor) | 1020 nM |
| PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor) | 9200 nM |
| GLP-1R (Glucagon-Like Peptide-1 Receptor) | >10000 nM |
| VPAC1 (Vasoactive Intestinal Peptide Receptor 1) | >10000 nM |
| VPAC2 (Vasoactive Intestinal Peptide Receptor 2) | >10000 nM |
Table 3: Preclinical Efficacy of MK-0893 in Mouse Models [1][2]
| Mouse Model | Treatment | Dosage (mpk, p.o.) | Endpoint | Result |
| hGCGR ob/ob Mice | Single Dose | 3 | Glucose Reduction (AUC 0-6h) | 32% |
| hGCGR ob/ob Mice | Single Dose | 10 | Glucose Reduction (AUC 0-6h) | 39% |
| hGCGR Mice on High Fat Diet | Chronic (in feed) | 3 | Blood Glucose Lowering (Day 10) | 89% |
| hGCGR Mice on High Fat Diet | Chronic (in feed) | 10 | Blood Glucose Lowering (Day 10) | 94% |
Table 4: Phase II Clinical Trial Efficacy of MK-0893 in T2DM Patients (12-Week Study) [4]
| Treatment Group | Dosage | Change in Fasting Plasma Glucose | Change in HbA1c |
| MK-0893 | 80 mg once daily | -34% (relative to placebo) | -1.5% (relative to placebo) |
Table 5: Reported Adverse Events in Clinical Trials [4][5][6]
| Adverse Event | Observation |
| LDL-Cholesterol | Dose-dependent elevation (approx. 15% with 80mg dose) |
| Liver Transaminases (ALT) | Increased levels |
| Blood Pressure | Increased |
| Body Weight | Increased |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by MK-0893 and a typical experimental workflow used in its preclinical evaluation.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on published literature, the methodologies for key experiments can be outlined as follows.
1. Radioligand Binding Assay for Receptor Affinity (IC₅₀)
-
Objective: To determine the concentration of MK-0893 required to inhibit 50% of radiolabeled glucagon binding to the human glucagon receptor.
-
Materials:
-
Membrane preparations from CHO cells stably expressing the human GCGR.[3]
-
[¹²⁵I]-glucagon (radioligand).
-
MK-0893 at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Scintillation fluid and counter.
-
-
Protocol Outline:
-
Incubate the cell membrane preparation with a fixed concentration of [¹²⁵I]-glucagon and varying concentrations of MK-0893.
-
Allow the binding reaction to reach equilibrium (e.g., incubation for 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of MK-0893 and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
2. cAMP Production Functional Assay (IC₅₀)
-
Objective: To measure the ability of MK-0893 to inhibit glucagon-stimulated cAMP production.[3]
-
Materials:
-
Whole CHO cells expressing the human GCGR.[3]
-
Glucagon at a fixed concentration (e.g., EC₈₀).
-
MK-0893 at various concentrations.
-
Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol Outline:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of MK-0893 for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon and incubate for another period (e.g., 30 minutes).[3]
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable assay kit.
-
Plot the cAMP levels against the log concentration of MK-0893 and calculate the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.
-
3. In Vivo Acute Glucagon Challenge in hGCGR Mice
-
Objective: To assess the in vivo efficacy of MK-0893 in blunting a glucagon-induced rise in blood glucose.[1][3]
-
Materials:
-
Humanized glucagon receptor (hGCGR) mice.[1]
-
MK-0893 formulated for oral gavage.
-
Glucagon solution for intraperitoneal (i.p.) injection.
-
Glucometer and test strips.
-
-
Protocol Outline:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer a single oral dose of MK-0893 or vehicle control.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, take a baseline blood glucose reading (t=0).[3]
-
Administer an i.p. injection of glucagon.
-
Monitor blood glucose levels by taking small blood samples from the tail vein at multiple time points post-challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analyze the data by comparing the glucose excursion curves between the vehicle and MK-0893 treated groups. Calculate the Area Under the Curve (AUC) to quantify the overall glucose-lowering effect.
-
Conclusion and Discontinuation
Early-stage research on MK-0893 demonstrated a promising proof-of-concept for glucagon receptor antagonism as a therapeutic strategy for T2DM, showing robust glucose-lowering efficacy in both preclinical models and human subjects.[6][7] However, the development of MK-0893 was discontinued due to adverse effects observed in Phase II clinical trials, including elevations in LDL-cholesterol, liver enzymes, blood pressure, and body weight.[5][6] These findings underscore the complexities of targeting the glucagon receptor and highlight the need for future antagonists with an improved safety and tolerability profile.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Glucagon and Its Receptor in the Pathogenesis of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Therapeutic Potential of MK-0893
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug MK-0893, focusing on its mechanism of action, preclinical and clinical data, and its therapeutic potential, primarily in the context of type 2 diabetes.
Core Concepts: Dual Antagonism of Glucagon and IGF-1 Receptors
MK-0893 is a potent and selective small molecule that acts as a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor 1 receptor (IGF-1R)[1]. This dual antagonism presents a novel approach to managing type 2 diabetes by addressing two key hormonal pathways involved in glucose homeostasis.
-
Glucagon Receptor (GCGR) Antagonism : Glucagon, a hormone produced by the alpha cells of the pancreas, raises blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver[2]. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. By competitively and reversibly antagonizing the GCGR, MK-0893 blocks the action of glucagon, thereby reducing hepatic glucose production[1][3][4].
-
Insulin-Like Growth Factor 1 Receptor (IGF-1R) Antagonism : While the primary focus for its diabetic potential is GCGR antagonism, MK-0893 also potently inhibits IGF-1R[1]. The implications of this activity in the context of diabetes are less direct but may be relevant in cancer research, as IGF-1R signaling is implicated in cell growth and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MK-0893.
Table 1: In Vitro Potency and Selectivity of MK-0893
| Target | Parameter | Value | Cell Line/System | Reference |
| Human Glucagon Receptor (hGCGR) | IC₅₀ (Binding Affinity) | 6.6 ± 3.5 nM | CHO cells expressing hGCGR | [1] |
| Human Glucagon Receptor (hGCGR) | IC₅₀ (cAMP Production) | 15.7 ± 5.4 nM | CHO cells expressing hGCGR | [1] |
| Insulin-Like Growth Factor 1 Receptor (IGF-1R) | IC₅₀ | 6.0 nM | Not Specified | [1] |
| Gastric Inhibitory Polypeptide Receptor (GIPR) | IC₅₀ | 1020 nM | Not Specified | [3][4] |
| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | IC₅₀ | 9200 nM | Not Specified | [3][4] |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | IC₅₀ | >10000 nM | Not Specified | [3][4] |
| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | IC₅₀ | >10000 nM | Not Specified | [3][4] |
| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | IC₅₀ | >10000 nM | Not Specified | [3][4] |
| Rhesus Monkey Glucagon Receptor | IC₅₀ (cAMP Assay) | 56 nM | CHO cells expressing rhesus GCGR | [5] |
Table 2: Preclinical Efficacy of MK-0893 in Mouse Models
| Animal Model | Dosing | Effect on Glucose Levels | Reference |
| hGCGR mice (Acute Glucagon Challenge) | 3, 10, and 30 mg/kg (oral) | Reduced glucagon-induced glucose elevation by 30%, 56%, and 81% respectively | [1] |
| hGCGR ob/ob mice (Acute Study) | 3 and 10 mg/kg (single doses) | Reduced glucose (AUC 0-6h) by 32% and 39% respectively | [3][4] |
| hGCGR mice on high-fat diet (Chronic Study) | 3 and 10 mg/kg (in feed) | Lowered blood glucose by 89% and 94% at day 10 | [3][4] |
Table 3: Clinical Efficacy and Adverse Effects of MK-0893 in Patients with Type 2 Diabetes (12-week study)
| Parameter | Dosage | Outcome | Reference |
| Fasting Plasma Glucose | 80 mg daily | Reduced by 34% relative to placebo | [2] |
| HbA1c | 80 mg daily | Reduced by 1.5% relative to placebo | [2] |
| LDL-Cholesterol | 80 mg daily | Increased by 15% | [2] |
| Alanine Liver Transaminase | Not specified | Elevated | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by MK-0893 and a typical experimental workflow for its evaluation.
Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.
Caption: A representative experimental workflow for the evaluation of MK-0893.
Detailed Experimental Protocols
1. Receptor Binding Assay
-
Objective : To determine the binding affinity of MK-0893 to the human glucagon receptor.
-
Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (CHO-hGCGR).
-
Membrane Preparation : Membranes from CHO-hGCGR cells are prepared as described by Chicchi et al.
-
Assay Components :
-
CHO-hGCGR cell membranes (2-5 µg)
-
Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol.
-
Scintillation Proximity Assay (SPA) beads: 0.2 mg of wheat germ agglutinin-coated polyvinyltoluene beads.
-
Radioligand: 50 pM ¹²⁵I-glucagon.
-
Test Compound: Increasing concentrations of MK-0893, diluted in 100% DMSO (final DMSO concentration of 2.5%).
-
Nonspecific Binding Control: 1 µM unlabeled glucagon.
-
-
Procedure :
-
Incubate all assay components for 3 hours at room temperature.
-
Measure the total bound radioactivity using a Wallac-Microbeta counter.
-
Determine nonspecific binding in the presence of excess unlabeled glucagon.
-
Calculate specific binding and analyze the data using nonlinear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]
-
2. cAMP Production Assay
-
Objective : To assess the functional antagonism of MK-0893 on glucagon-induced cAMP production.
-
Cell Line : CHO-hGCGR cells.
-
Procedure :
-
Plate CHO-hGCGR cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of MK-0893 (e.g., 56-1000 nM) for 30 minutes.
-
Stimulate the cells with a range of glucagon concentrations.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Analyze the dose-response curves to determine the effect of MK-0893 on the EC₅₀ of glucagon and the maximal response. A rightward shift in the glucagon EC₅₀ without a change in the maximum effect indicates competitive antagonism.[1]
-
3. In Vivo Glucagon Challenge in hGCGR Mice
-
Objective : To evaluate the in vivo efficacy of MK-0893 in blocking the hyperglycemic effect of glucagon.
-
Animal Model : Humanized glucagon receptor (hGCGR) mice.
-
Procedure :
-
Fast the mice overnight.
-
Administer MK-0893 orally at various doses (e.g., 3, 10, and 30 mg/kg).
-
After a specified time (e.g., 1 hour), administer a glucagon challenge (e.g., 15 µg/kg, intraperitoneally).
-
Monitor blood glucose levels at regular intervals before and after the glucagon challenge.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of MK-0893.[1]
-
Therapeutic Potential and Clinical Outlook
The primary therapeutic application for MK-0893 is the treatment of type 2 diabetes. The rationale is based on the established role of hyperglucagonemia in the pathophysiology of this disease. Clinical data from Phase I and II trials have demonstrated that MK-0893 can effectively lower fasting plasma glucose and HbA1c in patients with type 2 diabetes[2][6][7].
However, the development of MK-0893 and other glucagon receptor antagonists has been hampered by adverse effects, most notably an increase in low-density lipoprotein cholesterol (LDL-c) and elevations in liver enzymes such as alanine aminotransferase (ALT)[2][7]. The increase in LDL-c is thought to be related to an increase in cholesterol absorption[7][8]. These safety concerns have thus far prevented the progression of MK-0893 and similar compounds to Phase III clinical trials[6][7].
Future research in this area may focus on:
-
Developing second-generation glucagon receptor antagonists with an improved safety profile.
-
Investigating combination therapies to mitigate the adverse effects. For instance, co-administration with metformin has been shown to lessen the increase in LDL-c[7].
-
Further elucidating the mechanisms behind the observed lipid and liver effects.
References
- 1. apexbt.com [apexbt.com]
- 2. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Odanacatib (MK-0893)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odanacatib (formerly MK-0893) is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By inhibiting cathepsin K, odanacatib effectively reduces bone resorption, making it a therapeutic candidate for conditions characterized by excessive bone loss, such as osteoporosis.[3][4] Preclinical and clinical studies have demonstrated its efficacy in increasing bone mineral density (BMD) and reducing bone turnover markers.[5][6] Development of odanacatib was discontinued due to an increased risk of stroke observed in a large phase III clinical trial.[7][8]
These application notes provide an overview of the in vivo experimental approaches used to characterize the pharmacology of odanacatib, including its mechanism of action, pharmacokinetics, and efficacy in animal models of osteoporosis. The provided protocols are representative methodologies based on publicly available data and standard practices in preclinical bone research.
Mechanism of Action
Odanacatib is a non-basic, reversible, and highly selective inhibitor of cathepsin K.[2][3] In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K degrades the collagenous bone matrix. Odanacatib binds to the active site of cathepsin K, preventing this degradation.[1] A key feature of odanacatib's mechanism is that while it inhibits bone resorption, it has a lesser effect on bone formation, suggesting a partial uncoupling of the bone remodeling process.[5][9] This is in contrast to some other antiresorptive agents that suppress both resorption and formation.[3] Studies in ovariectomized monkeys have shown that odanacatib treatment can lead to increased periosteal bone formation and cortical thickness.[3][10]
Signaling Pathway of Cathepsin K Inhibition
Caption: Mechanism of action of Odanacatib in inhibiting bone resorption.
Pharmacokinetics
The pharmacokinetic profile of odanacatib has been evaluated in several preclinical species, including rats, dogs, and rhesus monkeys.
Quantitative Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) | Clearance (mL/min/kg) | Reference |
| Rat | Oral | 1-5 | ~43 | - | Low | [1][11] |
| Dog | Oral | 1-5 | ~100 | 64 | Low | [1][11] |
| Rhesus Monkey | Oral | 1-5 | ~18 | 18 | Low | [1][11] |
Note: Bioavailability was vehicle-dependent.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of odanacatib in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, 250-300 g.
-
Acclimation: Acclimate animals for at least one week prior to the study.
2. Dosing:
-
Formulation: Prepare odanacatib in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration:
-
Oral (PO): Administer a single dose via oral gavage.
-
Intravenous (IV): Administer a single bolus dose via the tail vein for bioavailability assessment.
-
-
Dose: Based on literature, a dose range of 1-5 mg/kg is appropriate.[1][11]
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of odanacatib in plasma.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Bioavailability: Calculate oral bioavailability (F%) by comparing the dose-normalized AUC after oral administration to the AUC after intravenous administration.
In Vivo Efficacy Studies
The efficacy of odanacatib in preventing bone loss has been primarily evaluated in ovariectomized (OVX) animal models, which mimic postmenopausal osteoporosis.
Animal Models
-
Ovariectomized (OVX) Rat: A widely used rodent model for postmenopausal osteoporosis.[12][13]
-
Ovariectomized (OVX) Rabbit: Another rodent model used to assess the effects on bone.[4]
-
Ovariectomized (OVX) Rhesus Monkey: A non-human primate model that is highly relevant to human physiology due to the identical amino acid sequence of cathepsin K.[2][3]
Experimental Protocol: Efficacy Study in an Ovariectomized (OVX) Rat Model
This protocol describes a typical efficacy study of odanacatib in an OVX rat model.
1. Animal Model and Ovariectomy:
-
Species: Female Sprague-Dawley or Wistar rats.[12]
-
Age: Skeletally mature, typically 3-6 months old.
-
Surgery:
-
Anesthetize the rats.
-
Perform a bilateral ovariectomy through a dorsal midline incision.
-
A sham-operated group should undergo the same surgical procedure without removal of the ovaries.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Bone Loss Establishment: Allow a period of 4-6 weeks for estrogen deficiency-induced bone loss to establish before starting treatment.
2. Treatment:
-
Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Odanacatib (at various dose levels)
-
OVX + Positive Control (e.g., Alendronate)
-
-
Dosing: Administer odanacatib orally, once daily or weekly, based on its pharmacokinetic profile.
-
Duration: Treatment duration typically ranges from 12 to 27 weeks.[4]
3. Efficacy Endpoints:
-
Bone Mineral Density (BMD):
-
Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
-
Bone Turnover Markers:
-
Collect serum and urine samples at specified intervals.
-
Analyze for markers of bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, N-terminal telopeptide of type I collagen - NTX) and bone formation (e.g., procollagen type I N-terminal propeptide - P1NP, bone-specific alkaline phosphatase - BSAP).
-
-
Micro-computed Tomography (µCT):
-
At the end of the study, excise bones (e.g., tibia, femur) for high-resolution µCT analysis to assess bone microarchitecture (e.g., trabecular bone volume fraction, trabecular number, trabecular thickness, and trabecular separation).
-
-
Histomorphometry:
-
Perform bone histomorphometry on undecalcified bone sections to evaluate cellular-level parameters of bone remodeling.
-
-
Biomechanical Testing:
-
Conduct three-point bending tests on the femur or compression tests on vertebral bodies to assess bone strength.
-
Quantitative Efficacy Data
Effect of Odanacatib on Bone Mineral Density (BMD)
| Species | Model | Treatment Duration | Dose | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Reference |
| OVX Rabbit | OVX | 27 weeks | 4 or 9 µM/day in food | Prevented bone loss | Increased dose-dependently | [5] |
| OVX Rhesus Monkey | OVX | 21 months | 6 or 30 mg/kg/day, PO | Prevented bone loss | - | [3] |
| Postmenopausal Women | - | 2 years | 50 mg/week | +5.5 vs. placebo | +3.2 vs. placebo | [5] |
| Postmenopausal Women | - | 5 years | 50 mg/week | +11.9 from baseline | +8.5 from baseline | [3][5] |
Effect of Odanacatib on Bone Turnover Markers
| Species | Model | Treatment Duration | Dose | CTX Reduction (%) | NTX Reduction (%) | Reference |
| OVX Rhesus Monkey | OVX | 21 months | 6 or 30 mg/kg/day, PO | 40-55 | 75-90 | [3] |
| Postmenopausal Women | - | 5 years | 50 mg/week | - | ~67.4 from baseline | [3] |
| Postmenopausal Women | - | 2 years | 50 mg/week | Significant reduction | - | [14] |
Experimental Workflow for In Vivo Efficacy Study
Caption: Generalized workflow for a preclinical in vivo efficacy study.
Conclusion
The in vivo studies of odanacatib have provided valuable insights into the therapeutic potential and mechanism of action of cathepsin K inhibition for the treatment of osteoporosis. The use of relevant animal models, particularly ovariectomized non-human primates, has been crucial in understanding its effects on bone remodeling, bone density, and bone strength. The protocols and data presented here serve as a guide for researchers designing and interpreting in vivo studies of novel anti-resorptive agents targeting cathepsin K. While odanacatib's development was halted, the knowledge gained from its extensive preclinical and clinical evaluation continues to inform the field of bone biology and drug discovery.
References
- 1. Pharmacokinetics and metabolism in rats, dogs, and monkeys of the cathepsin k inhibitor odanacatib: demethylation of a methylsulfonyl moiety as a major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role of odanacatib in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Inhibition of cathepsin K increases modeling-based bone formation, and improves cortical dimension and strength in adult ovariectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 14. Bone density, turnover, and estimated strength in postmenopausal women treated with odanacatib: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating MK-0893 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis.[1][2][3] Primarily, glucagon stimulates hepatic glucose production (gluconeogenesis and glycogenolysis); therefore, antagonism of its receptor is a therapeutic strategy for type 2 diabetes by reducing excessive glucose release from the liver.[4][][6] While the principal mechanism of MK-0893 is centered on the liver, emerging evidence from other glucagon receptor antagonists suggests a potential for improved insulin sensitivity in peripheral tissues, such as skeletal muscle.[7][8] This finding opens a new avenue of research into the secondary effects of GCGR antagonism on glucose uptake in insulin-responsive tissues.
These application notes provide a comprehensive overview of MK-0893, its established mechanism of action, and detailed protocols for investigating its potential effects on cellular glucose uptake. This document is intended to guide researchers in exploring the broader metabolic implications of GCGR antagonism beyond hepatic glucose production.
Mechanism of Action of MK-0893
MK-0893 is a reversible and competitive antagonist of the glucagon receptor.[1][2] In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia.[6] By blocking the interaction of glucagon with its receptor on hepatocytes, MK-0893 inhibits the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][] This, in turn, reduces the rates of glycogenolysis and gluconeogenesis, leading to a decrease in hepatic glucose output and lower blood glucose levels.[4][]
Recent studies with other glucagon receptor antagonists have indicated that this class of compounds may also enhance insulin sensitivity in peripheral tissues.[7][8] For instance, the glucagon receptor antagonist volagidemab was shown to improve peripheral glucose disposal and showed a strong trend toward improving skeletal muscle insulin sensitivity in adults with type 1 diabetes.[8] Another study using a monoclonal antibody against the GCGR, REMD 2.59, demonstrated enhanced insulin action in both the liver and skeletal muscle in diabetic mice.[7] While the direct mechanism for this peripheral effect is still under investigation, it suggests a potential crosstalk between glucagon and insulin signaling pathways that could be favorably modulated by GCGR antagonists like MK-0893. The primary pathway for glucose uptake in muscle and adipose tissue is the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane.[9][10][11] Investigating whether MK-0893 can potentiate this process is a key research question.
Data Presentation
Table 1: In Vitro Activity of MK-0893
| Parameter | Value | Cell Line/System | Reference |
| GCGR Binding Affinity (IC₅₀) | 6.6 nM | CHO cells expressing human GCGR | [1][2] |
| Functional cAMP Activity (IC₅₀) | 15.7 nM | CHO cells expressing human GCGR | [1][2] |
| Rhesus Monkey GCGR Activity (IC₅₀) | 56 nM | CHO cells expressing rhesus GCGR | [3] |
Table 2: Selectivity of MK-0893 for GCGR over other GPCRs
| Receptor | IC₅₀ (nM) | Reference |
| GIPR | 1020 | [1][2] |
| PAC1 | 9200 | [1][2] |
| GLP-1R | >10000 | [1][2] |
| VPAC1 | >10000 | [1][2] |
| VPAC2 | >10000 | [1][2] |
Table 3: In Vivo Efficacy of MK-0893 in Preclinical Models
| Animal Model | Dosing | Effect on Glucose Levels | Reference |
| hGCGR ob/ob mice | 3 and 10 mg/kg (single doses) | Reduced glucose (AUC 0-6 h) by 32% and 39%, respectively. | [1][2] |
| hGCGR mice on high-fat diet | 3 and 10 mg/kg (in feed) | Lowered blood glucose by 89% and 94% at day 10, respectively. | [1][2] |
Table 4: Clinical Efficacy of MK-0893 in Patients with Type 2 Diabetes (12-week study)
| Parameter | MK-0893 Dose | Placebo-Subtracted Change | Reference |
| HbA1c | 80 mg once daily | -1.5% | [12] |
| Fasting Plasma Glucose | 20 to 80 mg once daily | Dose-dependent reduction | [13] |
| 2h-Post-Meal Plasma Glucose | 20 to 80 mg once daily | Dose-dependent reduction | [13] |
Signaling Pathway Diagrams
Caption: Glucagon Signaling Pathway and Site of MK-0893 Action.
Caption: Insulin Signaling Pathway for GLUT4 Translocation.
Experimental Protocols
The following protocols are provided as a guide for assessing the effect of MK-0893 on glucose uptake in cultured cells. The most common cell lines for this purpose are L6 myotubes and 3T3-L1 adipocytes, as they express insulin-responsive GLUT4.
Protocol 1: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol utilizes 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), a fluorescent glucose analog, to measure glucose uptake.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.
-
MK-0893 stock solution (in DMSO).
-
Insulin stock solution.
-
Glucose-free DMEM or Krebs-Ringer Phosphate (KRP) buffer.
-
2-NBDG stock solution.
-
Phloretin or Cytochalasin B (as glucose transport inhibitors/negative controls).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Culture: Seed and differentiate cells to confluence in a 96-well plate according to standard protocols.
-
Serum Starvation: Gently wash the cells twice with warm PBS. Replace the culture medium with glucose-free DMEM or KRP buffer and incubate for 2-4 hours at 37°C to serum starve the cells and bring GLUT4 transporters to a basal state.
-
Compound Incubation: Prepare working solutions of MK-0893 at various concentrations in glucose-free medium. Also prepare a positive control (e.g., 100 nM insulin) and a negative control (vehicle, e.g., DMSO).
-
Remove the starvation medium and add the compound solutions to the respective wells. Incubate for 1-2 hours (or a time course as determined by the experimental design) at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ≈ 485/535 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 6. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine.org [endocrine.org]
- 11. Insulin Signaling Pathways Regulating Translocation of GLUT4: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Studying MK-0893 Effects on Glycemia in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-0893 is a potent, selective, and competitive antagonist of the glucagon receptor (GCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, MK-0893 mitigates glucagon's effects, leading to reduced gluconeogenesis and glycogenolysis, and consequently, lower blood glucose levels.[3] This makes it a therapeutic candidate for type 2 diabetes.[4] These application notes provide an overview of the preclinical animal models and protocols used to evaluate the efficacy of MK-0893 in regulating glycemia.
Mechanism of Action: Glucagon Receptor Antagonism
Glucagon exerts its hyperglycemic effect by binding to the GCGR, a G-protein coupled receptor predominantly expressed in the liver.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes involved in gluconeogenesis and glycogenolysis, ultimately leading to the release of glucose into the bloodstream. MK-0893 competitively inhibits the binding of glucagon to its receptor, thereby blocking this signaling cascade and reducing hepatic glucose output.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and prepare MK 0893 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR), with an IC50 of 6.6 nM.[1][2][3] It functions as a competitive and reversible antagonist, making it a valuable tool for investigating the physiological roles of glucagon and for the potential treatment of type 2 diabetes.[4][5] These application notes provide detailed protocols for the dissolution and preparation of MK-0893 for both in vitro and in vivo experiments.
Data Presentation
Table 1: Solubility of MK-0893
| Solvent | Solubility | Notes |
| DMSO | ≥ 24.05 mg/mL | - |
| Ethanol | ≥ 4.8 mg/mL | Gentle warming and ultrasonication may be required.[6] |
| Water | Insoluble | - |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution suitable for in vivo studies.[1] |
Table 2: Storage and Stability of MK-0893 Solutions
| Storage Temperature | Shelf Life (Stock Solution) | Recommendations |
| -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh solutions.[3] |
| -80°C | Up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of MK-0893 for In Vitro Experiments
This protocol details the preparation of a stock solution and subsequent working solutions for use in cell-based assays.
Materials:
-
MK-0893 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of MK-0893 powder. The molecular weight of MK-0893 is 588.48 g/mol . b. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution, dissolve 5.88 mg of MK-0893 in 1 mL of DMSO. c. To aid dissolution, vortex the solution thoroughly. If needed, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4][6] d. Visually inspect the solution to ensure complete dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1] f. Store the aliquots at -20°C or -80°C.[1]
-
Working Solution Preparation: a. Thaw a single aliquot of the MK-0893 stock solution at room temperature. b. Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer. Note that for some assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.[4]
Protocol 2: Preparation of MK-0893 for In Vivo Oral Administration
This protocol describes the formulation of MK-0893 for oral gavage in animal models, such as mice.
Materials:
-
MK-0893 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: a. Prepare a 10% DMSO in corn oil vehicle by mixing 1 part DMSO with 9 parts corn oil. b. Vortex the mixture thoroughly to ensure homogeneity.
-
MK-0893 Formulation (e.g., 2.5 mg/mL): a. Weigh the required amount of MK-0893 powder. b. First, dissolve the MK-0893 powder in the DMSO portion of the vehicle. For example, to prepare 1 mL of a 2.5 mg/mL solution, dissolve 2.5 mg of MK-0893 in 100 µL of DMSO.[1] c. Once fully dissolved in DMSO, add the corn oil portion (900 µL in this example) to the mixture.[1] d. Vortex the final formulation extensively to ensure a uniform and clear solution.[1] e. This formulation is suitable for oral administration in animal studies.[1][2] Dosing can also be achieved by mixing the compound directly into the feed for chronic studies.[2][7]
Mandatory Visualizations
Caption: Experimental workflow for preparing MK-0893 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-0893 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and relevant biological context for the use of MK-0893, a potent and selective glucagon receptor (GCGR) antagonist, in rodent studies. The information is compiled from preclinical data to guide researchers in designing and executing their own investigations.
Introduction
MK-0893 is a small molecule inhibitor of the glucagon receptor, which plays a critical role in glucose homeostasis. By blocking the action of glucagon, MK-0893 has been shown to lower blood glucose levels in various rodent models of diabetes and obesity. These notes offer detailed protocols for acute and chronic studies in mice, including dosage information and methodologies for key experiments.
Data Presentation: MK-0893 Dosages and Effects in Rodent Models
The following table summarizes the quantitative data on MK-0893 dosages and their observed effects in different mouse models. This information is crucial for dose selection and study design.
| Rodent Model | Dosage (mg/kg) | Route of Administration | Treatment Duration | Observed Effect on Blood Glucose | Citation |
| hGCGR ob/ob mice | 3 and 10 | Oral (single dose) | Acute (6 hours) | Reduced glucose (AUC 0-6 h) by 32% and 39%, respectively. | [1][2] |
| hGCGR mice on high-fat diet | 3 and 10 | Oral (in feed) | Chronic (10 days) | Lowered blood glucose levels by 89% and 94%, respectively, relative to the difference between vehicle control and lean hGCGR mice. | [1][2] |
Signaling Pathway of Glucagon and MK-0893's Mechanism of Action
Glucagon, secreted by pancreatic alpha cells, primarily acts on the liver to increase blood glucose levels. It binds to the glucagon receptor (GCGR), a G-protein coupled receptor, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes involved in gluconeogenesis and glycogenolysis, ultimately leading to glucose release into the bloodstream. MK-0893 acts as a competitive antagonist at the GCGR, preventing glucagon from binding and initiating this signaling cascade.
Experimental Protocols
Below are detailed protocols for conducting studies with MK-0893 in rodent models.
Protocol 1: Acute Oral Administration of MK-0893 in hGCGR ob/ob Mice
Objective: To assess the acute effects of a single oral dose of MK-0893 on blood glucose levels in a model of obesity and diabetes.
Materials:
-
MK-0893
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3]
-
hGCGR ob/ob mice
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before dosing. Ensure free access to water.
-
Preparation of Dosing Solution:
-
Calculate the required amount of MK-0893 based on the desired dose (e.g., 3 or 10 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. A common vehicle for oral gavage of hydrophobic compounds consists of 0.5% carboxymethyl cellulose (CMC) in water.
-
Suspend the calculated amount of MK-0893 in the vehicle. Ensure a homogenous suspension, for example by vortexing and/or sonicating.
-
-
Dosing:
-
Gently restrain the mouse.
-
Administer the MK-0893 suspension or vehicle control orally using a gavage needle. The volume should typically be 5-10 ml/kg.
-
-
Blood Glucose Monitoring:
-
Collect a baseline blood sample from the tail vein (time 0) just before dosing.
-
Collect subsequent blood samples at regular intervals (e.g., 1, 2, 4, and 6 hours) post-dosing.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose levels over the 6-hour period for both the MK-0893 treated and vehicle control groups.
Protocol 2: Chronic Oral Administration of MK-0893 in Feed to High-Fat Diet-Induced Obese hGCGR Mice
Objective: To evaluate the long-term efficacy of MK-0893 on blood glucose levels when administered in the diet to a model of diet-induced obesity.
Materials:
-
MK-0893
-
High-fat diet (HFD) chow (e.g., 45-60% kcal from fat)
-
Standard chow
-
hGCGR mice
-
Metabolic cages (optional, for food intake monitoring)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Induction of Obesity: Feed male hGCGR mice a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Preparation of Medicated Feed:
-
Calculate the amount of MK-0893 needed to achieve the target daily dose (e.g., 3 or 10 mg/kg/day) based on the average daily food consumption of the mice.
-
Thoroughly mix the calculated amount of MK-0893 with a small portion of the powdered HFD.
-
Gradually add more powdered HFD and continue mixing to ensure a homogenous distribution of the compound.
-
The medicated feed can then be provided to the mice.
-
-
Treatment:
-
Divide the HFD-fed mice into a control group (receiving HFD without MK-0893) and treatment groups (receiving HFD with the desired concentrations of MK-0893).
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 10 days).
-
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., daily or weekly).
-
Monitor blood glucose levels at specified time points (e.g., at baseline and on the final day of treatment).
-
-
Data Analysis: Compare the blood glucose levels, body weight, and food intake between the control and MK-0893 treated groups.
Protocol 3: Glucagon Challenge in Mice Treated with MK-0893
Objective: To determine if MK-0893 can block the hyperglycemic effect of exogenous glucagon.
Materials:
-
MK-0893
-
Glucagon
-
Saline solution
-
Vehicle for MK-0893
-
Mice (e.g., hGCGR mice)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Preparation: Fast mice for 6 hours prior to the experiment.
-
MK-0893 Administration: Administer a single oral dose of MK-0893 or vehicle to the respective groups of mice.
-
Glucagon Challenge: After a set pre-treatment time (e.g., 1 hour), administer an intraperitoneal (i.p.) injection of glucagon (e.g., 16 µg/kg) or saline as a control.[4]
-
Blood Glucose Monitoring:
-
Measure blood glucose at baseline (before glucagon injection).
-
Measure blood glucose at several time points after the glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
-
Data Analysis: Compare the glycemic excursion in response to the glucagon challenge between the MK-0893 treated and vehicle-treated groups.
Experimental Workflow for a Glucagon Challenge Study
The following diagram illustrates the logical flow of a typical glucagon challenge experiment to test the efficacy of MK-0893.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lower blood glucose, hyperglucagonemia, and pancreatic α cell hyperplasia in glucagon receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of MK-0893 on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893 is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR). Glucagon, a peptide hormone, opposes the action of insulin by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis), thereby raising blood glucose levels.[1][2] By blocking the glucagon receptor, MK-0893 effectively reduces hepatic glucose output, which was demonstrated in clinical trials by a significant reduction in fasting plasma glucose and HbA1c levels in patients with type 2 diabetes.[1][2]
While the primary mechanism of MK-0893 is not direct modulation of the insulin signaling pathway, its action on glucose homeostasis suggests potential indirect effects on insulin sensitivity and signaling. Lowering hepatic glucose production can decrease the overall glycemic load, which may lead to improved insulin sensitivity in peripheral tissues. These application notes provide detailed protocols to investigate the indirect impact of MK-0893 on key components of the insulin signaling cascade and its functional outcomes. The central hypothesis is that by antagonizing glucagon action, MK-0893 may sensitize cells to insulin, leading to enhanced signaling through the canonical PI3K/Akt pathway. Furthermore, given the intricate relationship between glucagon, insulin, and cellular energy status, the potential role of AMP-activated protein kinase (AMPK), a master regulator of metabolism, will also be explored.[3][4]
Key Signaling Pathways Overview
The interplay between insulin and glucagon signaling is central to glucose homeostasis. Insulin signaling promotes glucose uptake and storage, while glucagon signaling promotes glucose production and release.
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin Signaling Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and GSK3β, in response to MK-0893 and insulin co-treatment.
Workflow:
Methodology:
-
Cell Culture and Serum Starvation:
-
Culture cells (e.g., HepG2 hepatocytes or L6 myotubes) to 80-90% confluency in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling activity.
-
-
Treatment:
-
Pre-incubate cells with vehicle or varying concentrations of MK-0893 (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Subsequently, treat the cells with one of the following for 15-30 minutes:
-
Vehicle control
-
Insulin (100 nM)
-
Glucagon (100 nM)
-
Insulin (100 nM) + Glucagon (100 nM)
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.[5]
-
Transfer proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation:
| Treatment Group | p-Akt/Total Akt (Fold Change) | p-GSK3β/Total GSK3β (Fold Change) | p-AMPK/Total AMPK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| MK-0893 (100 nM) | 1.1 ± 0.1 | 1.2 ± 0.2 | 1.3 ± 0.2 |
| Insulin (100 nM) | 8.5 ± 0.7 | 6.2 ± 0.5 | 0.8 ± 0.1 |
| Glucagon (100 nM) | 0.9 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.3 |
| Insulin + Glucagon | 4.2 ± 0.4 | 3.1 ± 0.3 | 2.3 ± 0.2 |
| Insulin + Glucagon + MK-0893 | 7.9 ± 0.6 | 5.8 ± 0.5 | 2.6 ± 0.3 |
Table 1: Representative quantitative data from Western Blot analysis. Data are presented as mean ± SEM.
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol measures the rate of glucose uptake into insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes or L6 myotubes, providing a functional readout of insulin sensitivity.[8][9][10]
Workflow:
Methodology:
-
Cell Culture and Differentiation:
-
Plate and differentiate 3T3-L1 preadipocytes or L6 myoblasts into mature adipocytes or myotubes, respectively, in 12-well plates.
-
-
Serum Starvation and Pre-treatment:
-
Serum-starve differentiated cells for 4 hours.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-treat cells with vehicle or MK-0893 (e.g., 100 nM) in KRH buffer for 1 hour.
-
-
Insulin Stimulation:
-
Stimulate cells with vehicle or insulin (100 nM) for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (100 µM) to each well.[11]
-
Incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, a set of wells should also be treated with cytochalasin B (20 µM), an inhibitor of glucose transport.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
-
Measurement:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate for protein quantification (BCA assay) to normalize the data.
-
Data Presentation:
| Treatment Group | 2-DG Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal (No Insulin) | 50 ± 5 | 1.0 |
| Basal + MK-0893 (100 nM) | 55 ± 6 | 1.1 |
| Insulin (100 nM) | 250 ± 20 | 5.0 |
| Insulin + MK-0893 (100 nM) | 295 ± 25 | 5.9 |
Table 2: Representative quantitative data from a 2-Deoxyglucose uptake assay. Data are presented as mean ± SEM.
Summary and Expected Outcomes
These protocols provide a framework for a comprehensive assessment of MK-0893's impact on insulin signaling.
-
Western Blot Analysis: It is hypothesized that by blocking glucagon's counter-regulatory signal, pre-treatment with MK-0893 will potentiate insulin-stimulated phosphorylation of Akt and GSK3β, particularly in the presence of both hormones. An increase in AMPK phosphorylation might also be observed, as glucagon antagonism could alter the cellular energy state.
-
Glucose Uptake Assay: Consistent with the western blot data, it is expected that MK-0893 will enhance insulin-stimulated glucose uptake. This would provide strong functional evidence that MK-0893 improves insulin sensitivity in peripheral tissues.
The combined results from these experiments will elucidate the indirect mechanisms by which a glucagon receptor antagonist can influence the insulin signaling pathway, providing valuable insights for researchers and drug development professionals in the field of metabolic diseases. Despite the discontinuation of MK-0893 due to adverse effects,[2] understanding its cellular mechanisms remains crucial for the development of future therapies targeting the glucagon-insulin axis.
References
- 1. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 10. news-medical.net [news-medical.net]
- 11. revvity.com [revvity.com]
Application Notes and Protocols: Measuring the Effect of MK-0893 on Hepatic Glucose Output
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0893 is a potent, selective, and orally bioavailable antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis.[1] Glucagon, by binding to its receptor primarily on hepatocytes, stimulates hepatic glucose production (HGP) through glycogenolysis and gluconeogenesis, thereby raising blood glucose levels. In disease states such as type 2 diabetes mellitus (T2DM), hyperglucagonemia contributes to hyperglycemia.[2] MK-0893 was developed as a therapeutic agent to lower blood glucose in patients with T2DM by inhibiting the action of glucagon on the liver.[2]
These application notes provide a summary of the quantitative effects of MK-0893 on glucose metabolism from preclinical and clinical studies, detailed protocols for measuring its inhibitory effect on hepatic glucose output in vitro, and an overview of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effect of MK-0893 on glucose levels from preclinical and clinical studies.
Table 1: Preclinical Efficacy of MK-0893 in Mouse Models
| Animal Model | Treatment Group | Dose | Route of Administration | Primary Outcome | % Reduction (vs. Vehicle Control) | Reference |
| hGCGR ob/ob mice | MK-0893 | 3 mpk (single dose) | Oral | Glucose (AUC 0-6h) | 32% | [1] |
| MK-0893 | 10 mpk (single dose) | Oral | Glucose (AUC 0-6h) | 39% | [1] | |
| hGCGR mice on high-fat diet | MK-0893 | 3 mpk (in feed) | Oral | Blood Glucose (Day 10) | 89% | [1] |
| MK-0893 | 10 mpk (in feed) | Oral | Blood Glucose (Day 10) | 94% | [1] |
hGCGR: human glucagon receptor; ob/ob: obese; mpk: mg/kg; AUC: Area Under the Curve
Table 2: Clinical Efficacy of MK-0893 in Patients with Type 2 Diabetes (12-Week Study)
| Treatment Group | Dose | Change in Fasting Plasma Glucose (mmol/L) | Change in HbA1c (%) | Reference |
| MK-0893 + Metformin | - | -6.5 | - | [3] |
| Sitagliptin + Metformin | - | -5.6 | - | [3] |
| MK-0893 + Sitagliptin | - | -4.7 | - | [3] |
| MK-0893 (80 mg) | 80 mg | - | -1.5 | [2][3] |
Note: Detailed statistical data such as mean baseline values, standard deviations/errors, and the number of participants for each treatment group were not fully available in the referenced conference abstracts. The values for changes in fasting plasma glucose represent reductions.
Signaling Pathway
MK-0893 exerts its effect by competitively inhibiting the binding of glucagon to the glucagon receptor (GCGR) on the surface of hepatocytes. The GCGR is a G-protein coupled receptor (GPCR) that, upon activation by glucagon, initiates a downstream signaling cascade primarily through the Gαs subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key mediator of glucagon's metabolic effects. PKA then phosphorylates and activates downstream targets that promote hepatic glucose output:
-
Glycogenolysis: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.
-
Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which upregulates the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
By blocking the initial step of this cascade, MK-0893 effectively prevents the downstream events that lead to increased hepatic glucose production.
Caption: Glucagon signaling pathway in a hepatocyte and the inhibitory action of MK-0893.
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to measure the inhibitory effect of MK-0893 on glucagon-stimulated glucose production in primary human hepatocytes.
Protocol: In Vitro Measurement of MK-0893 Effect on Glucagon-Stimulated Glucose Production in Primary Human Hepatocytes
1. Objective: To quantify the dose-dependent inhibition of glucagon-stimulated hepatic glucose output by MK-0893 in primary human hepatocytes.
2. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated 24-well plates
-
Glucose production buffer (glucose-free DMEM, without phenol red, supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
Glucagon stock solution (1 mM in 10 mM HCl)
-
MK-0893 stock solution (10 mM in DMSO)
-
Amplex™ Red Glucose/Glucose Oxidase Assay Kit (or equivalent)
-
BCA Protein Assay Kit
-
Phosphate Buffered Saline (PBS)
-
0.1 M NaOH
3. Cell Culture and Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Resuspend the cells in pre-warmed hepatocyte plating medium.
-
Seed the hepatocytes onto collagen-coated 24-well plates at a density of 0.25 x 10^6 cells/well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed plating medium.
-
Culture the cells for 24-48 hours before starting the assay.
4. Glucose Production Assay:
-
Starvation:
-
Aspirate the culture medium from each well.
-
Wash the cells twice with 0.5 mL of PBS.
-
Add 0.5 mL of glucose production buffer to each well.
-
Incubate for 6 hours at 37°C and 5% CO2 to deplete intracellular glycogen stores and establish a basal glucose production rate.
-
-
Treatment:
-
Prepare serial dilutions of MK-0893 in glucose production buffer to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Prepare a glucagon solution in glucose production buffer at a final concentration of 10 nM.
-
Aspirate the starvation medium.
-
Add 0.5 mL of the appropriate MK-0893 dilution or vehicle control to each well.
-
Pre-incubate with MK-0893 for 30 minutes at 37°C.
-
Add glucagon to the designated wells to a final concentration of 10 nM. Include control wells with no glucagon (basal) and wells with glucagon and vehicle control.
-
Incubate for 6 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect 50 µL of the supernatant from each well for glucose measurement.
-
Wash the remaining cells twice with PBS.
-
Lyse the cells in 100 µL of 0.1 M NaOH for 30 minutes at 37°C for protein quantification.
-
5. Glucose and Protein Quantification:
-
Glucose Measurement:
-
Measure the glucose concentration in the collected supernatants using the Amplex™ Red Glucose/Glucose Oxidase Assay Kit according to the manufacturer's instructions.
-
Generate a standard curve using the provided glucose standards.
-
-
Protein Measurement:
-
Measure the protein concentration in the cell lysates using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Generate a standard curve using the provided BSA standards.
-
6. Data Analysis:
-
Normalize the glucose concentration in each sample to the protein concentration of the corresponding well (e.g., µg glucose/mg protein).
-
Calculate the percentage of inhibition of glucagon-stimulated glucose production for each concentration of MK-0893 using the following formula:
% Inhibition = 100 x [1 - (Glucose_MK0893 - Glucose_Basal) / (Glucose_Glucagon - Glucose_Basal)]
-
Plot the percentage of inhibition against the log concentration of MK-0893 to determine the IC50 value.
Caption: Workflow for measuring the effect of MK-0893 on hepatic glucose output.
Conclusion
MK-0893 effectively reduces hepatic glucose output by antagonizing the glucagon receptor, thereby inhibiting the downstream signaling cascade that leads to glycogenolysis and gluconeogenesis. The provided protocols offer a framework for researchers to quantify the inhibitory effects of MK-0893 and similar compounds on hepatic glucose production in a controlled in vitro setting. These methods are crucial for the preclinical evaluation and characterization of novel therapeutic agents targeting glucagon signaling for the treatment of metabolic diseases.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of MK-0893 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MK-0893, a potent and selective glucagon receptor (GCGR) antagonist. The protocols outlined below are based on published studies and are intended to guide the design of long-term administration experiments in animal models to assess the efficacy, safety, and mechanism of action of MK-0893 and similar compounds.
Introduction
MK-0893 is a reversible and competitive antagonist of the glucagon receptor, with a high binding affinity (IC50 of 6.6 nM) and functional cAMP activity (IC50 of 15.7 nM).[1][2][3] It has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to blunt glucagon-induced glucose elevation.[1][2][3] Long-term administration studies in animal models are crucial for determining its sustained efficacy and for identifying any potential safety concerns.
Mechanism of Action
MK-0893 exerts its pharmacological effect by binding to the glucagon receptor, a G-protein coupled receptor primarily expressed in the liver. This binding competitively inhibits the action of glucagon, a key hormone that raises blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver. By blocking this signaling pathway, MK-0893 effectively reduces hepatic glucose output.
References
- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of small interfering RNA-mediated hepatic glucagon receptor inhibition on lipid metabolism in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Issues with MK-0893
<
Disclaimer: MK-0893 appears to be an internal or preclinical compound designation, and detailed public information regarding its specific physicochemical properties is not available. This guide provides general strategies and troubleshooting advice applicable to poorly water-soluble compounds, using MK-0893 as a representative example of a challenging small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line solvent for dissolving MK-0893 for in vitro assays?
A1: For most hydrophobic small molecules, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is compatible with most cell-based assays at low final concentrations (typically ≤0.5%).[2]
Q2: My MK-0893, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?
A2: This common issue is known as "antisolvent precipitation" or "crashing out."[3] It occurs because the compound, while soluble in the organic DMSO stock, is poorly soluble in the highly aqueous environment of the culture medium once the DMSO is diluted.
Here are primary troubleshooting steps:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of MK-0893 to a level below its aqueous solubility limit.[2][3]
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. Add the DMSO stock to a small volume of pre-warmed (37°C) media while vortexing gently, and then add this intermediate mix to the rest of the media.[1][2][4] This avoids creating localized areas of high concentration that trigger precipitation.
-
Lower Final DMSO Concentration: While seemingly counterintuitive, a very high concentration of compound in the DMSO stock requires a very small transfer volume, leading to rapid solvent exchange. Aim for a final DMSO concentration in your media of <0.5%, and ideally <0.1%.[2] This may require preparing a more dilute DMSO stock.
Q3: I've tried optimizing my dilution, but MK-0893 still precipitates over the course of my long-term (24-72h) experiment. What are my options?
A3: Time-dependent precipitation suggests the compound is in a supersaturated, thermodynamically unstable state. To address this, consider using solubility-enhancing excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][6] They can form inclusion complexes with poorly soluble drugs like MK-0893, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture.
-
Co-solvents: Using a mixture of solvents can sometimes maintain solubility better than a single one.[8] Small amounts of ethanol or polyethylene glycol (PEG 400) can be tested, but require rigorous vehicle control experiments to check for cellular toxicity.[8][9]
-
Serum Protein Binding: If using serum-containing media, the compound may be binding to proteins like albumin. This can sometimes help keep it in solution, but can also lead to the formation of insoluble complexes.[3] You can test reducing the serum percentage, but must be mindful of the impact on cell health.
Q4: What are some alternative solvents if DMSO is not suitable for my assay or if MK-0893 is insoluble even in DMSO?
A4: If DMSO is not an option, other water-miscible organic solvents can be considered.[1] However, it is critical to perform a vehicle control experiment to assess the solvent's impact on your specific assay and cell type. Potential alternatives include:
-
Cyrene™, a greener alternative to DMSO, has shown comparable solvation properties with low toxicity in some applications.[11][12]
If the compound is insoluble in all of these, it may have extremely low solubility, and more advanced formulation strategies like creating a salt form (if the molecule has ionizable groups) or using specialized delivery systems may be necessary.[8][13]
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with MK-0893.
| Problem | Potential Cause(s) | Recommended Solutions & Next Steps |
| Cloudy/Precipitated DMSO Stock Solution | 1. Incomplete dissolution. 2. Stock concentration exceeds solubility limit in DMSO. 3. Water has been introduced into the DMSO stock, reducing its solvating power. | 1. Gently warm the solution (37°C) and sonicate briefly to aid dissolution.[4] 2. Remake the stock at a lower concentration. 3. Use anhydrous DMSO and store stocks with desiccant, tightly sealed at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles and moisture absorption.[1] |
| Immediate Precipitation in Aqueous Media | 1. Final concentration is too high. 2. "Antisolvent" effect from rapid dilution. | 1. Lower the final working concentration of MK-0893. 2. Perform a kinetic solubility test (see Protocol 2) to determine the maximum workable concentration. 3. Use a stepwise dilution method into pre-warmed media with vigorous mixing (see Protocol 1).[1][2] |
| Precipitation Occurs Over Time (e.g., >2 hours) | 1. Compound is in a supersaturated state. 2. Compound is unstable and degrading in media. 3. Interaction with media components or serum proteins. | 1. Use a solubility enhancer like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a stable inclusion complex.[5][7] (See Protocol 3). 2. Reduce the incubation time of the experiment if possible.[3] 3. Test the effect of reducing serum concentration in the media. |
| High Background or Inconsistent Assay Results | 1. Compound is forming sub-visible aggregates that scatter light or cause non-specific interactions. | 1. Visually inspect the final solution for any turbidity or Tyndall effect. 2. Consider using a formulation with a surfactant (e.g., Tween 80 at <0.1%) or cyclodextrin to prevent aggregation.[1] Ensure the surfactant itself does not interfere with the assay. 3. Filter the final working solution through a 0.22 µm filter (note: this may reduce the concentration if precipitation has already occurred). |
Quantitative Data Summary
The following tables provide representative data to guide your selection of solvents and working concentrations. Note: This is hypothetical data for "MK-0893" and should be confirmed experimentally for your specific compound.
Table 1: Hypothetical Kinetic Solubility of MK-0893 in Different Solvent Systems
| Formulation Vehicle | Max. Soluble Conc. (µM) in DMEM + 10% FBS | Observation at 24h (at Max. Conc.) |
| 0.1% DMSO | 2.5 µM | Micro-precipitates visible |
| 0.5% DMSO | 8.0 µM | Solution appears hazy |
| 0.1% Ethanol | < 1.0 µM | Heavy precipitation |
| 0.1% PEG 400 | 1.5 µM | Minor precipitation |
| 5 mM HP-β-CD in Media (no DMSO) | 15.0 µM | Clear Solution |
Table 2: Example Vehicle Cytotoxicity Data (72h Incubation on HeLa Cells)
| Vehicle (in Cell Culture Media) | IC50 (Concentration causing 50% viability loss) | Recommended Max. Final Concentration |
| DMSO | > 2% v/v | ≤ 0.5% v/v |
| Ethanol | ~1.5% v/v | ≤ 0.2% v/v |
| PEG 400 | > 5% v/v | ≤ 0.5% v/v |
| HP-β-CD | > 20 mM | ≤ 10 mM |
Experimental Protocols & Visualizations
Protocol 1: Preparing Working Solutions from a DMSO Stock
This protocol details the recommended stepwise method for diluting a DMSO stock of a hydrophobic compound into aqueous media to minimize precipitation.
Methodology
-
Prepare Stock: Prepare a 10 mM stock solution of MK-0893 in 100% anhydrous DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[1]
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.[2] Adding compounds to cold media can decrease solubility.
-
Intermediate Dilution: To achieve a final concentration of 10 µM with 0.1% DMSO, first create a 1:10 intermediate dilution. In a sterile microfuge tube, add 90 µL of pre-warmed media. While gently vortexing, add 10 µL of your 10 mM DMSO stock. This creates a 1 mM intermediate solution in 10% DMSO.
-
Final Dilution: In your final culture vessel (e.g., a well in a 96-well plate containing 99 µL of media), add 1 µL of the 1 mM intermediate solution. Mix immediately but gently. The final volume is 100 µL, the final MK-0893 concentration is 10 µM, and the final DMSO concentration is 0.1%.
-
Vehicle Control: Prepare a parallel control by adding the same final concentration of DMSO (without the compound) to your cells.
Protocol 2: Kinetic Solubility Assessment by Turbidity
This assay helps determine the maximum concentration of MK-0893 that can be maintained in your specific cell culture medium without precipitating.
Methodology
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM MK-0893 stock in 100% DMSO (e.g., from 10 mM down to ~20 µM).
-
Plate Setup: In a clear, flat-bottom 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Add Compound: Add 2 µL of each DMSO serial dilution to the wells in triplicate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "media + 1% DMSO" only control.[3]
-
Incubate: Seal the plate and place it in a 37°C incubator on a plate shaker at low speed for 1-2 hours.
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates light scattering due to precipitate formation.[2][3]
-
Analysis: The highest concentration that does not show a significant increase in absorbance above the control is considered the kinetic solubility limit under these conditions.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of MK-0893 complexed with HP-β-CD to enhance aqueous solubility.
Methodology
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water. This will be a thick, viscous solution.
-
Weigh Compound: Weigh out the required amount of solid MK-0893.
-
Form the Complex: Add a small volume of the 40% HP-β-CD solution to the solid MK-0893 powder. Mix into a paste. Gradually add more HP-β-CD solution until the desired stock concentration is reached (e.g., 1 mM MK-0893).
-
Incubate: Vortex the solution vigorously and incubate overnight at room temperature on a shaker or rotator to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilize & Store: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter. Store at 4°C. This stock can now be diluted directly into your cell culture media.
Hypothetical Signaling Pathway for MK-0893
Assuming MK-0893 is a kinase inhibitor targeting a key node in a cancer-related pathway, such as MEK in the MAPK/ERK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MK-0893 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MK-0893 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is MK-0893 and what are its primary targets?
MK-0893 is a potent small molecule inhibitor with dual activity against the Glucagon Receptor (GCGR) and the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] It is a competitive and reversible antagonist of the GCGR.[1]
Q2: What is the recommended starting concentration range for MK-0893 in cell culture?
Based on published data, a common working concentration range for MK-0893 in cell culture is between 56 nM and 1000 nM.[2] The optimal concentration will be cell-type specific and assay-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store MK-0893 stock solutions?
MK-0893 is typically dissolved in dimethyl sulfoxide (DMSO).[2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. Ensure complete dissolution by warming the tube at 37°C for 10 minutes and/or sonicating briefly.[2] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for several months or at -80°C for up to two years.[3]
Q4: What are the known off-target effects of MK-0893?
Besides its primary targets, GCGR and IGF-1R, some glucagon receptor antagonists have been reported to display antagonism of the GLP-1R in cell culture, which may lead to inconsistencies between pharmacological and genetic models of GCGR signaling ablation.[4] It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I observe a precipitate in my cell culture medium after adding the MK-0893 working solution.
This is a common issue with hydrophobic compounds like MK-0893 when a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, a phenomenon known as "crashing out".[5]
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.[6] Perform a vehicle control with the same final DMSO concentration to assess its effect on your cells. |
| Rapid Dilution | Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.[5] Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion.[7] |
| Low Media Temperature | Always use pre-warmed (37°C) cell culture medium when preparing your working solutions, as lower temperatures can decrease the solubility of hydrophobic compounds.[5] |
| Media Components | Components in complex media like DMEM/F12 can sometimes interact with the compound, leading to precipitation over time.[8] If precipitation occurs after prolonged incubation, consider using a simpler buffered saline solution (like PBS) for initial solubility tests to determine if media components are the issue. For long-term experiments, ensure proper humidification in the incubator to prevent media evaporation, which can concentrate the compound and cause it to precipitate.[5] |
Issue 2: High Cell Toxicity Observed
Problem: I am observing significant cell death even at low concentrations of MK-0893.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the cytotoxic concentration of MK-0893 for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of concentrations to determine the IC50 value. |
| Solvent Toxicity | As mentioned previously, high concentrations of DMSO can be toxic to cells.[6] Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a DMSO-only vehicle control in your experiments. |
| Off-Target Effects | Unintended effects on other cellular pathways could contribute to cytotoxicity. If possible, compare your results with a different GCGR or IGF-1R antagonist to see if the effect is specific to MK-0893. |
| Compound Degradation | Improper storage or handling of the MK-0893 stock solution could lead to degradation and the formation of toxic byproducts. Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. |
Issue 3: Inconsistent or Unexpected Experimental Results
Problem: My experimental results with MK-0893 are not reproducible or are different from what I expected.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | The stability of compounds in cell culture media can vary. While specific long-term stability data for MK-0893 in DMEM/F12 is not readily available, it is good practice to prepare fresh working solutions for each experiment. Some components in media can degrade over time, which might affect the compound's activity.[2][9] |
| Cell Passage Number and Health | The passage number and overall health of your cells can significantly impact their response to treatments. Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability. |
| Assay-Specific Issues | Each assay has its own set of potential pitfalls. For example, in a cAMP assay, high background could be due to phosphodiesterase activity; consider using a PDE inhibitor like IBMX.[10] For MTT assays, incomplete formazan crystal solubilization or interference from media components like phenol red can lead to inaccurate readings.[5][6] Refer to detailed assay protocols and troubleshooting guides for specific issues. |
| Dual Inhibition Effects | Remember that MK-0893 inhibits both GCGR and IGF-1R. The observed cellular response will be a composite of inhibiting both pathways. To dissect the contribution of each, consider using cells that lack one of the receptors or use a more selective antagonist for one of the targets as a control. |
Data Presentation
Table 1: Inhibitory Activity of MK-0893
| Target | IC50 Value | Cell Line/System |
| Glucagon Receptor (human) | 6.6 nM | CHO cells expressing hGCGR[1][11] |
| IGF-1R | 6.0 nM | N/A[1] |
| Glucagon-induced cAMP production | 15.7 nM | CHO cells expressing hGCGR[1] |
Table 2: Selectivity of MK-0893 for Glucagon Receptor
| Receptor | IC50 Value |
| GIPR | 1020 nM[11] |
| PAC1 | 9200 nM[11] |
| GLP-1R | >10000 nM[11] |
| VPAC1 | >10000 nM[11] |
| VPAC2 | >10000 nM[11] |
Table 3: Reported Cytotoxicity IC50 Values for Various Compounds in Relevant Cell Lines (for reference)
| Cell Line | Compound | IC50 Value | Reference |
| CHO | Glyphosate | 3389 µg/mL | [12] |
| HepG2 | Etoposide | 85.1 µg/mL | [3] |
| Thymoquinone | 18.5, 37, 75 µM | [13] | |
| Sdy-1 | 14.16 nM | [14] | |
| HT-29 | Fluoxetine | 6.12 µM | [10] |
| Benztropine | 18.23 µM | [10] | |
| Thioridazine | 4.26 µM | [10] | |
| Piericidin A | 6.4 nM (under glucose deprivation) | [15] |
Note: This table provides reference cytotoxicity data for other compounds as specific IC50 values for MK-0893 cytotoxicity were not available in the search results. It is essential to determine the IC50 for MK-0893 in your specific cell line.
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is a general guideline for measuring glucagon-stimulated cAMP production in cells treated with MK-0893.
-
Cell Seeding: Seed cells (e.g., CHO cells expressing hGCGR) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of MK-0893 in serum-free medium. Also, prepare a stock solution of glucagon.
-
Pre-treatment with MK-0893: Wash the cells once with serum-free medium. Add the MK-0893 dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Glucagon Stimulation: Add glucagon to the wells to a final concentration that elicits a submaximal response (e.g., EC80) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the MK-0893 concentration and calculate the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of MK-0893.
-
Cell Seeding: Seed cells (e.g., CHO, HepG2, HT-29) in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Compound Treatment: Prepare serial dilutions of MK-0893 in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of MK-0893. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Glucagon Receptor (GCGR) Signaling Pathway and Inhibition by MK-0893.
Caption: IGF-1 Receptor (IGF-1R) Signaling Pathway and Inhibition by MK-0893.
Caption: General Experimental Workflow for MK-0893 in Cell Culture.
References
- 1. apexbt.com [apexbt.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Cytotoxic Effect of Thymoquinone Enhance on HepG2 Cell Line due to Induction of Fenton Reaction by Hydrogen Peroxide: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Etoposide-resistant HT-29 human colon carcinoma cells during glucose deprivation are sensitive to piericidin A, a GRP78 down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of MK-0893 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the glucagon receptor antagonist, MK-0893, in animal studies. Given that MK-0893 is known to be poorly water-soluble, this guide focuses on practical formulation strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of MK-0893 relevant to its bioavailability?
A1: MK-0893 is a lipophilic molecule with low aqueous solubility. Key properties reported in the literature include:
-
Solubility: Insoluble in water, soluble in DMSO (≥24.05 mg/mL) and ethanol (≥4.8 mg/mL with warming).[1]
-
Chemical Class: Phenylpyrazole derivative.[2]
-
BCS Classification (Predicted): Based on its low solubility and likely high permeability (common for lipophilic compounds), MK-0893 is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound.[3][4] This classification suggests that its oral absorption is primarily limited by its dissolution rate.
Q2: What are the common challenges encountered when administering MK-0893 orally in animal studies?
A2: Researchers may face the following issues:
-
Poor and Variable Absorption: Due to its low aqueous solubility, the dissolution of MK-0893 in the gastrointestinal (GI) tract can be slow and erratic, leading to inconsistent plasma concentrations between individual animals and across different studies.
-
Dose Proportionality Issues: As the dose is increased, the absorption may not increase proportionally, a common issue for poorly soluble drugs where dissolution is the rate-limiting step.
-
Formulation Instability: Simple suspensions of MK-0893 in aqueous vehicles may suffer from particle agglomeration and settling, leading to inaccurate dosing.
Q3: What formulation strategies can be employed to improve the oral bioavailability of MK-0893?
A3: Several formulation approaches can be considered for BCS Class II compounds like MK-0893:
-
Micronized Suspension: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Lipid-Based Formulations: These can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Examples include solutions in oils, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can significantly increase the dissolution velocity.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure After Oral Gavage
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the crystalline drug from a simple aqueous suspension. | 1. Reduce Particle Size: Micronize the MK-0893 powder to increase its surface area. 2. Incorporate a Wetting Agent: Add a surfactant (e.g., Tween 80 at 0.1-1%) to the suspension vehicle to improve the wetting of the hydrophobic drug particles. 3. Use a Viscosity-Enhancing Agent: Add a suspending agent like carboxymethylcellulose (CMC) or methylcellulose to prevent particle settling and ensure dose uniformity. |
| Drug precipitation in the GI tract from a solution or enabling formulation. | 1. Switch to a Lipid-Based Formulation: Formulations like SEDDS can help maintain the drug in a solubilized state in the gut. 2. Include a Precipitation Inhibitor: For solid dispersions, select a polymer that also inhibits the precipitation of the supersaturated drug solution formed upon dissolution. |
| Suboptimal vehicle for the chosen animal model. | 1. Consider the GI Physiology of the Species: For example, the volume and pH of gastric fluids can differ between rats and mice, affecting drug dissolution. 2. Evaluate the Effect of Food: For some poorly soluble drugs, administration with food (especially a high-fat meal) can improve bioavailability.[6] |
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for Dosing
| Possible Cause | Troubleshooting Step |
| Agglomeration of drug particles in suspension. | 1. Optimize the Concentration of the Wetting Agent. 2. Use a High-Shear Homogenizer during formulation preparation to break up agglomerates. |
| Phase separation or precipitation in lipid-based formulations. | 1. Screen Different Lipid Excipients: Evaluate the solubility of MK-0893 in various oils, surfactants, and co-solvents. 2. Construct a Ternary Phase Diagram for SEDDS formulations to identify a stable, self-emulsifying region. |
Data Presentation: Illustrative Pharmacokinetic Parameters of MK-0893 in Rats with Different Formulations
The following table presents hypothetical but realistic pharmacokinetic data for a 10 mg/kg oral dose of MK-0893 in rats, demonstrating the potential impact of different formulation strategies. This data is for comparative purposes to aid researchers in setting experimental goals.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension (Micronized) | 250 ± 50 | 4.0 ± 1.0 | 2,500 ± 600 | 15% |
| Lipid-Based (SEDDS) | 750 ± 150 | 1.5 ± 0.5 | 6,000 ± 1,200 | 35% |
| Amorphous Solid Dispersion | 900 ± 200 | 1.0 ± 0.5 | 7,500 ± 1,500 | 45% |
| Nanosuspension | 1200 ± 250 | 0.5 ± 0.25 | 9,000 ± 1,800 | 55% |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: Preparation of a Micronized Aqueous Suspension for Oral Gavage
-
Materials: MK-0893, 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in deionized water, 0.1% (v/v) Tween 80.
-
Procedure: a. Weigh the required amount of MK-0893. If not already micronized, reduce the particle size using a mortar and pestle or a jet mill. b. Prepare the vehicle by dissolving Na-CMC in deionized water with gentle heating and stirring. Cool to room temperature and then add Tween 80. c. Gradually add the MK-0893 powder to the vehicle while continuously stirring or vortexing to form a slurry. d. Homogenize the suspension using a high-shear homogenizer for 5-10 minutes to ensure uniformity. e. Store the suspension at 2-8°C and re-homogenize before each use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: MK-0893, a carrier oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-solvent (e.g., Transcutol HP).
-
Procedure: a. Determine the solubility of MK-0893 in various oils, surfactants, and co-solvents to select suitable excipients. b. Prepare different ratios of the selected oil, surfactant, and co-solvent. c. Add an excess amount of MK-0893 to each mixture and stir for 24-48 hours at room temperature to determine the saturation solubility. d. Based on the solubility data, select a formulation that can dissolve the target dose in a small volume. e. To prepare the final formulation, dissolve the required amount of MK-0893 in the chosen excipient blend with gentle heating and stirring until a clear solution is obtained.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration of MK-0893 (e.g., 1 mg/kg in a solution containing DMSO/PEG400/saline) for bioavailability calculation.
-
Group 2: Oral gavage of the test formulation (e.g., 10 mg/kg).
-
-
Procedure: a. Administer the formulation to the respective groups. b. Collect blood samples (approx. 0.2 mL) via the tail vein or another appropriate route at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma. d. Store the plasma samples at -80°C until analysis.
-
Analysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of MK-0893 in rat plasma. b. Analyze the plasma samples to determine the concentration of MK-0893 at each time point. c. Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC. d. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for selecting a suitable oral formulation for MK-0893.
Caption: General workflow for an in vivo oral bioavailability study.
Caption: Potential GI absorption pathways of MK-0893.
References
- 1. apexbt.com [apexbt.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of MK 0893 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucagon receptor (GCGR) antagonist, MK-0893. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is MK-0893 and what is its primary mechanism of action?
A1: MK-0893 is a potent and selective small molecule antagonist of the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family.[1][2][3] Its primary mechanism of action is to competitively and reversibly bind to the GCGR, thereby blocking the downstream signaling cascade initiated by the hormone glucagon.[1] This inhibition of glucagon signaling leads to a reduction in hepatic glucose production.[2]
Q2: What are the known or potential off-target effects of MK-0893?
A2: The most well-documented off-target effect of MK-0893 is an increase in low-density lipoprotein (LDL) cholesterol levels.[4][5] Additionally, studies have shown that MK-0893 can inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) with a potency similar to its inhibition of the GCGR.[1] While generally selective, some cross-reactivity with other Class B GPCRs, such as the Glucagon-like peptide-1 receptor (GLP-1R), has been investigated, although MK-0893 shows significantly lower potency for these receptors.[2][3][6]
Q3: What are the typical observations in an experiment that might suggest off-target effects of MK-0893?
A3: Off-target effects of MK-0893 may manifest in several ways, including:
-
Unexpected Phenotypes: Cellular or physiological changes that are inconsistent with the known consequences of GCGR antagonism.
-
Discrepancies with Genetic Knockdown: The experimental phenotype observed with MK-0893 treatment may differ from that of a GCGR gene knockdown (e.g., using siRNA or CRISPR).
-
Cell Viability Issues: At higher concentrations, off-target effects on essential cellular pathways can lead to cytotoxicity.
-
Inconsistent Results: Variability in experimental outcomes that cannot be attributed to other factors may suggest engagement of multiple targets with differing expression levels across systems.
Q4: How can I be sure that the observed effects in my experiment are due to on-target GCGR antagonism?
A4: To confirm on-target activity, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated GCGR Antagonist: Comparing the effects of MK-0893 with another GCGR antagonist that has a different chemical scaffold can help determine if the observed phenotype is target-specific.
-
Rescue Experiments: In a cell line, you can transfect a version of the GCGR that has been mutated to be insensitive to MK-0893. If the phenotype is reversed in the presence of the drug, it strongly suggests on-target activity.
-
Downstream Signaling Analysis: Confirm that MK-0893 blocks glucagon-induced downstream signaling events, such as cyclic AMP (cAMP) production or the phosphorylation of downstream kinases like PKA.
Troubleshooting Guides
Issue 1: Unexpected changes in lipid profiles, specifically an increase in LDL cholesterol.
-
Possible Cause: This is a known off-target effect of MK-0893, likely mediated by an increase in cholesterol absorption.[4][5] The proposed mechanism involves increased production of glucagon-like peptide-2 (GLP-2) and alterations in bile acid metabolism.[4][5]
-
Troubleshooting Steps:
-
Measure Cholesterol Levels: Directly measure total cholesterol, LDL, and HDL levels in your experimental system (e.g., cell lysates, animal plasma).
-
Co-administration with an Inhibitor of Cholesterol Absorption: In animal models, co-administration of ezetimibe, which blocks cholesterol absorption, has been shown to mitigate the MK-0893-induced increase in LDL.[4][5] This can be a useful experimental control.
-
Investigate Bile Acid Metabolism: Assess changes in the expression of genes involved in bile acid synthesis and transport.
-
Issue 2: Phenotypes consistent with IGF-1R inhibition are observed.
-
Possible Cause: MK-0893 has been shown to inhibit IGF-1R with an IC50 value (6 nM) that is very close to its IC50 for the GCGR (6.6 nM).[1] This makes off-target inhibition of IGF-1R signaling a significant possibility, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of MK-0893 that inhibits GCGR signaling in your system. Use this minimal concentration to reduce the likelihood of engaging IGF-1R.
-
Assess IGF-1R Signaling: Directly measure the phosphorylation status of key downstream effectors of the IGF-1R pathway, such as Akt and ERK1/2, in the presence and absence of MK-0893 and IGF-1 stimulation.
-
Use a Selective IGF-1R Inhibitor as a Positive Control: This will help to distinguish between GCGR-mediated and IGF-1R-mediated effects.
-
Issue 3: Inconsistent results or a lack of a clear dose-response.
-
Possible Cause: This could be due to compound instability, poor solubility at higher concentrations, or variability in the expression of on- and off-target receptors in your experimental system.
-
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration: Use analytical methods like HPLC to verify the purity and concentration of your MK-0893 stock solution.
-
Ensure Solubility: MK-0893 is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your experiments is low (e.g., <0.1%) and consistent across all conditions to avoid solvent-induced artifacts. Visually inspect for any precipitation at working concentrations.
-
Characterize Your Model System: Determine the expression levels of GCGR and potential off-target receptors like IGF-1R in your cells or tissues using techniques like qPCR or Western blotting.
-
Data Presentation
Table 1: In Vitro Potency of MK-0893
| Target | Assay Type | IC50 (nM) | Reference |
| Glucagon Receptor (Human) | Radioligand Binding | 6.6 | [1][3] |
| Glucagon Receptor (Human) | cAMP Functional Assay | 15.7 | [3] |
| Glucagon Receptor (Rhesus) | cAMP Functional Assay | 56 | [2] |
| IGF-1R | Kinase Assay | 6 | [1] |
Table 2: Selectivity of MK-0893 Against Other Class B GPCRs
| Target | IC50 (nM) | Reference |
| GIPR | 1020 | [2][3] |
| PAC1 | 9200 | [2][3] |
| GLP-1R | >10000 | [2][3] |
| VPAC1 | >10000 | [2][3] |
| VPAC2 | >10000 | [2][3] |
Experimental Protocols
Protocol 1: On-Target Engagement - Glucagon-Induced cAMP Assay
This protocol is designed to confirm that MK-0893 is effectively antagonizing the glucagon receptor in a cell-based assay.
-
Cell Culture: Culture cells expressing the human glucagon receptor (e.g., HEK293-hGCGR) in appropriate media.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of MK-0893 in assay buffer. Also, prepare a stock of glucagon in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the MK-0893 dilutions to the wells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of glucagon (e.g., EC80) to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the MK-0893 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Assessment - IGF-1R Signaling (Western Blot)
This protocol assesses the effect of MK-0893 on the IGF-1R signaling pathway.
-
Cell Culture and Starvation: Culture cells expressing IGF-1R (e.g., MCF-7) and serum-starve them for 4-6 hours prior to the experiment.
-
Compound Treatment: Treat the starved cells with varying concentrations of MK-0893 or a vehicle control (DMSO) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with a fixed concentration of IGF-1 for 10-15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2).
-
Strip and re-probe the membrane with antibodies against total Akt, total ERK1/2, and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in IGF-1-induced phosphorylation of Akt and ERK1/2 in the presence of MK-0893 indicates off-target inhibition of IGF-1R.
Protocol 3: Off-Target Profiling - KinomeScan
To broadly assess the kinase off-targets of MK-0893, a commercial service like KINOMEscan® can be utilized.
-
Compound Submission: Submit a sample of MK-0893 at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Principle: The KINOMEscan® platform uses a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. The amount of kinase is quantified by qPCR of a DNA tag.
-
Data Interpretation: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding of MK-0893 to the kinase. This allows for the identification of potential off-target kinases.
Visualizations
Caption: On-Target Glucagon Receptor Signaling Pathway and Inhibition by MK-0893.
Caption: Potential Off-Target Inhibition of the IGF-1R Signaling Pathway by MK-0893.
Caption: Proposed Mechanism for MK-0893-Induced Increase in LDL Cholesterol.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to minimize variability in MK 0893 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results involving MK-0893. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from compound handling to assay conditions. This guide provides a structured approach to identifying and mitigating common sources of variability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for GCGR or IGF-1R inhibition | 1. MK-0893 Precipitation: MK-0893 is insoluble in water and can precipitate in aqueous assay buffers if not properly dissolved and diluted.[1] | 1a. Ensure the stock solution in DMSO is fully dissolved. Gentle warming at 37°C and ultrasonication can aid dissolution.[1][2] 1b. When diluting into aqueous buffers, ensure the final DMSO concentration is consistent across experiments and does not exceed a level that affects cell viability or enzyme activity (typically <1%). 1c. Visually inspect for precipitation after dilution. |
| 2. Inaccurate Pipetting: Small volumes of concentrated stock solutions are often used, making minor pipetting errors significant. | 2a. Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. 2b. Prepare intermediate dilutions to work with larger, more accurate volumes. | |
| 3. Variable Incubation Times: Inconsistent incubation times can lead to varied levels of receptor antagonism. | 3a. Standardize incubation times across all plates and experiments. A 30-minute incubation has been used in cell-based cAMP assays.[1][2] 3b. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. | |
| High variability in in vivo glucose-lowering effects | 1. Inconsistent Oral Administration: Variability in gavage technique can lead to differences in the administered dose. | 1a. Ensure all personnel performing oral gavage are properly trained and consistent in their technique. 1b. Prepare the dosing solution fresh daily. A formulation of 10% DMSO and 90% Corn Oil has been used.[3] |
| 2. Animal Stress: Stress from handling or other environmental factors can influence blood glucose levels, masking the effect of MK-0893.[4] | 2a. Acclimate animals to the experimental procedures and handling. 2b. Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature). | |
| 3. Differences in Animal Models: Genetic background, age, and sex of the animals can impact metabolic responses.[4] | 3a. Use a consistent and well-defined animal model, such as the hGCGR ob/ob mice or hGCGR mice on a high-fat diet as cited in studies.[1][5][6] 3b. Ensure animals are age and sex-matched across all experimental groups. | |
| Poor reproducibility of cAMP assay results | 1. Cell Health and Passage Number: The responsiveness of CHO cells expressing the human glucagon receptor (hGCGR) can vary with cell health and passage number. | 1a. Maintain a consistent cell culture protocol, including seeding density and passage number. 1b. Regularly check cell viability and morphology. |
| 2. Glucagon Degradation: Glucagon is a peptide and can be subject to degradation, leading to a weaker stimulus. | 2a. Prepare fresh glucagon solutions for each experiment. 2b. Store glucagon stock solutions according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-0893?
A1: MK-0893 is a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor 1 receptor (IGF-1R).[1] It acts as a competitive and reversible antagonist of the GCGR.[1][5] By blocking the glucagon receptor, it inhibits glucagon-stimulated cAMP production and subsequent glucose elevation.[1][2]
Q2: How should I prepare and store MK-0893 stock solutions?
A2: MK-0893 should be dissolved in DMSO.[1][2] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1][2] Stock solutions can be stored at -20°C for several months, although it is recommended to use them soon after preparation.[1][2][3] Long-term storage of diluted solutions is not recommended.[1]
Q3: What are the reported IC50 values for MK-0893?
A3: The reported IC50 values for MK-0893 are approximately 6.6 nM for the glucagon receptor and 6 nM for IGF-1R.[1] In a functional assay measuring cAMP production in CHO cells expressing the human GCGR, the IC50 was found to be 15.7 ± 5.4 nM.[1]
Q4: What are typical in vitro and in vivo concentrations/doses for MK-0893?
A4: For in vitro cell-based assays, concentrations in the range of 56-1000 nM have been used.[1][2] For in vivo studies in mice, oral doses of 3, 10, and 30 mg/kg (mpk) have been shown to be effective.[1][2][5][6]
Q5: Is MK-0893 selective for the glucagon receptor?
A5: Yes, MK-0893 is highly selective for the glucagon receptor over other related family B G-protein coupled receptors (GPCRs). The IC50 values for other receptors are significantly higher: 1020 nM for GIPR, 9200 nM for PAC1, and >10000 nM for GLP-1R, VPAC1, and VPAC2.[3][5][6]
Experimental Protocols
In Vitro Glucagon Receptor Binding Assay
This protocol is adapted from methodologies described for MK-0893.[1]
Materials:
-
Membrane preparation from CHO cells expressing the human glucagon receptor (CHO-hGCGR).
-
Assay Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol.
-
Wheat germ agglutinin-coated scintillation proximity assay (SPA) beads.
-
MK-0893 stock solution in 100% DMSO.
-
125I-labeled glucagon.
-
Unlabeled glucagon (for determining non-specific binding).
-
Microplate suitable for scintillation counting.
Procedure:
-
Prepare serial dilutions of MK-0893 in 100% DMSO.
-
In a microplate, combine 2-5 µg of CHO-hGCGR membranes, SPA beads (0.2 mg), and the appropriate dilution of MK-0893. The final DMSO concentration should be kept constant (e.g., 2.5%).
-
Add 50 pM 125I-glucagon to initiate the binding reaction. For non-specific binding control wells, add 1 µM unlabeled glucagon.
-
Incubate the plate for 3 hours at room temperature.
-
Measure the total bound radioactivity using a suitable microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value.
In Vivo Glucagon Challenge in Mice
This protocol is based on studies demonstrating the in vivo efficacy of MK-0893.[1][2]
Materials:
-
hGCGR mice.
-
MK-0893.
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil).[3]
-
Glucagon solution (15 µg/kg).
-
Blood glucose monitoring system.
Procedure:
-
Fast the mice for a standardized period (e.g., 4-6 hours).
-
Prepare the dosing solution of MK-0893 in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer MK-0893 or vehicle orally to the respective groups of mice.
-
After 1 hour, administer a subcutaneous or intraperitoneal injection of glucagon (15 µg/kg).
-
Measure blood glucose levels at baseline (pre-glucagon) and at various time points post-glucagon injection (e.g., 15, 30, 60, 90, 120 minutes).
-
Calculate the area under the curve (AUC) for the glucose excursion and compare the effects of different doses of MK-0893 to the vehicle control.
Visualizations
Signaling Pathway of MK-0893 Action
Caption: Mechanism of MK-0893 as a competitive antagonist at the glucagon receptor.
Experimental Workflow for Minimizing Variability
Caption: A logical workflow to ensure consistency in MK-0893 experiments.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot sources of variability.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The use of mice in diabetes research: The impact of experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of MK 0893 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MK-0893 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of MK-0893?
A1: MK-0893 is soluble in DMSO and ethanol but is practically insoluble in water. For most in vitro applications, a high-concentration stock solution should be prepared in 100% DMSO.[1] To prepare the stock solution, it is recommended to warm the vial at 37°C for 10-15 minutes and use sonication to ensure the compound is fully dissolved.
Q2: What is the recommended storage condition for MK-0893 stock solutions?
A2: Store the DMSO stock solution at -20°C for short-term storage (up to several months) or at -80°C for long-term storage (up to two years).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: I observed precipitation when diluting my MK-0893 DMSO stock into an aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like MK-0893. This is known as antisolvent precipitation. Here are several steps to troubleshoot this issue:
-
Lower the final concentration: The most direct approach is to reduce the final concentration of MK-0893 in your assay.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Ensure rapid mixing: Add the DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing or swirling to promote rapid dispersion.
-
Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[3]
Q4: Are there any known stability issues with MK-0893 in aqueous buffers?
A4: While specific data on the stability of MK-0893 in various experimental buffers is limited, it is a general best practice to prepare working solutions fresh for each experiment. Some sources indicate that solutions of MK-0893 are unstable and should be prepared immediately before use. Due to its pyrazole core, MK-0893 may be susceptible to degradation under certain pH and temperature conditions, although specific degradation pathways have not been extensively documented in the available literature.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of MK-0893 in the experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Precipitate in Cell Culture Wells
Possible Cause: Poor solubility of MK-0893 in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in cell culture.
Data Summary
Table 1: Solubility and Storage of MK-0893
| Solvent | Solubility | Recommended Storage (Stock Solution) | Duration |
| DMSO | ≥ 24.05 mg/mL[1] | -20°C | Several months[1] |
| -80°C | Up to 2 years[2] | ||
| Ethanol | ≥ 4.8 mg/mL (with warming)[1] | Not recommended for long-term storage | Prepare fresh |
| Water | Insoluble[1] | Not applicable | Not applicable |
Table 2: General Recommendations for Using MK-0893 in Aqueous Buffers
| Parameter | Recommendation | Rationale |
| Working Solution Preparation | Prepare fresh immediately before each experiment. | To minimize potential degradation in aqueous solutions. |
| Dilution Method | Use a stepwise serial dilution from the DMSO stock. | To avoid rapid antisolvent precipitation. |
| Final DMSO Concentration | Keep below 0.5%, ideally ≤ 0.1%.[3] | To prevent solvent-induced toxicity or off-target effects. |
| Buffer pH | Be aware that extreme pH values may affect stability. | Pyrazole-containing compounds can be susceptible to pH-dependent degradation. |
| Incubation Temperature | Consider the effect of prolonged incubation at 37°C. | Higher temperatures can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of MK-0893 Stock Solution
-
Bring the vial of MK-0893 powder to room temperature.
-
Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm the vial at 37°C for 10-15 minutes.
-
Vortex and/or sonicate the solution to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single-use aliquot of the MK-0893 DMSO stock solution at room temperature.
-
Pre-warm the aqueous experimental buffer (e.g., PBS, cell culture medium) to the desired temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed aqueous buffer to achieve the final desired concentration.
-
During each dilution step, add the MK-0893 solution dropwise to the buffer while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway
MK-0893 is an antagonist of the glucagon receptor (GCGR), a G protein-coupled receptor. Its mechanism of action involves blocking the binding of glucagon to its receptor, thereby inhibiting the downstream signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the glucagon receptor and the inhibitory action of MK-0893.
References
Technical Support Center: MK-0893 Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the administration of MK-0893 in mice.
Frequently Asked Questions (FAQs)
Q1: What is MK-0893 and what is its primary mechanism of action?
A1: MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR) with an IC50 of 6.6 nM.[1] It also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 6.0 nM.[2] Its primary mechanism of action in the context of metabolic research is to block the signaling of glucagon, a hormone that raises blood glucose levels. By antagonizing the GCGR, MK-0893 can blunt glucagon-induced glucose elevation.[1][2][3]
Q2: What are the reported effects of MK-0893 in mouse models?
A2: In preclinical mouse models, MK-0893 has been shown to lower ambient glucose levels. In humanized glucagon receptor (hGCGR) ob/ob mice, single oral doses of 3 and 10 mg/kg reduced glucose (AUC 0-6h) by 32% and 39%, respectively.[3][4] In hGCGR mice on a high-fat diet, oral administration of MK-0893 in feed at 3 and 10 mg/kg lowered blood glucose levels by 89% and 94%, respectively, by day 10.[1][3][4]
Q3: What is the recommended route of administration for MK-0893 in mice?
A3: Based on published studies, MK-0893 is orally bioavailable and has been effectively administered to mice via oral gavage or by incorporating it into their feed.[2][3][4]
Q4: What are some potential side effects of glucagon receptor antagonism in mice?
A4: Treatment with glucagon receptor antagonists (GRAs) in mice has been associated with dyslipidemia and an accumulation of fat in the liver.[5] Studies with MK-0893 in clinical trials have shown dose-dependent elevations in LDL-cholesterol.[6] While not all preclinical studies report these effects, it is a critical parameter to monitor.
Troubleshooting Guide
Issue 1: Difficulty dissolving MK-0893 for oral administration.
-
Possible Cause: MK-0893 is poorly soluble in water.[2]
-
Solution:
-
Vehicle Selection: For oral gavage, a suspension is typically required. A common vehicle for poorly soluble compounds is a solution containing a suspending agent like methylcellulose or carboxymethylcellulose (CMC) and a solubilizing agent like Tween 80 or PEG. A frequently used vehicle composition is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Preparation Technique:
-
First, create a stock solution of MK-0893 in a small amount of an organic solvent like DMSO.[2]
-
In a separate tube, prepare the final vehicle (e.g., 0.5% methylcellulose in water).
-
Slowly add the MK-0893 stock solution to the vehicle while vortexing or sonicating to ensure a fine, uniform suspension. Prepare this fresh daily.
-
-
Issue 2: Animal distress or injury during oral gavage.
-
Possible Cause: Improper restraint or gavage technique.
-
Solution:
-
Proper Restraint: Ensure a firm but gentle restraint, immobilizing the mouse's head and aligning the nose, head, and spine to create a straight path for the gavage needle.
-
Correct Needle Choice and Placement: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without going too far. Insert the needle slightly to one side of the mouth to avoid the trachea and advance it gently, allowing the mouse to swallow it.[7]
-
Reduce Stress: Habituate the mice to handling before the experiment. Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors and decrease the time to passage.[8]
-
Issue 3: High variability in experimental results.
-
Possible Cause: Inconsistent dosing, stress, or diet.
-
Solution:
-
Accurate Dosing: Ensure the MK-0893 suspension is homogenous by vortexing before each administration. Calculate the dose based on the most recent body weight of each mouse.
-
Minimize Stress: As stress can significantly impact metabolic parameters, handle all animals consistently and minimize procedural stress as described above.
-
Dietary Control: For studies on glucose metabolism, ensure consistent diet and fasting periods across all experimental groups.
-
Quantitative Data Summary
Table 1: In Vitro Activity of MK-0893
| Target | Assay | IC50 | Reference |
| Glucagon Receptor (human) | Receptor Binding | 6.6 ± 3.5 nM | [2] |
| Glucagon Receptor (human) | cAMP Production | 15.7 ± 5.4 nM | [2] |
| IGF-1R | Kinase Assay | 6.0 nM | [2] |
Table 2: In Vivo Efficacy of MK-0893 in Mouse Models
| Mouse Model | Administration Route | Dose (mg/kg) | Effect on Blood Glucose | Reference |
| hGCGR ob/ob mice | Oral Gavage (single dose) | 3 | 32% reduction (AUC 0-6h) | [3][4] |
| hGCGR ob/ob mice | Oral Gavage (single dose) | 10 | 39% reduction (AUC 0-6h) | [3][4] |
| hGCGR mice on high-fat diet | In Feed (chronic) | 3 | 89% reduction (Day 10) | [1][3][4] |
| hGCGR mice on high-fat diet | In Feed (chronic) | 10 | 94% reduction (Day 10) | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of MK-0893 for Oral Gavage in Mice
-
Materials:
-
MK-0893 powder
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (or Sodium CMC)
-
Tween 80
-
Sterile, deionized water
-
Sterile microcentrifuge tubes and conical tubes
-
Sonicator
-
Vortex mixer
-
-
Vehicle Preparation (0.5% Methylcellulose with 0.1% Tween 80): a. Heat approximately half of the required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to disperse it. c. Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to a final concentration of 0.1% and mix thoroughly. e. Store the vehicle at 4°C.
-
MK-0893 Suspension Preparation (Example for 10 mg/kg dose in a 25g mouse at 10 mL/kg volume): a. Calculate required concentration:
-
Dose = 10 mg/kg
-
Volume = 10 mL/kg = 0.01 L/kg
-
Concentration = Dose / Volume = 10 mg/kg / 0.01 L/kg = 1000 mg/L = 1 mg/mL b. Weigh the required amount of MK-0893 powder. c. Create a high-concentration stock by dissolving the MK-0893 in a minimal volume of DMSO (e.g., 50-100 mg/mL). d. In a new tube, add the appropriate volume of the prepared vehicle. e. While vortexing the vehicle, slowly add the calculated volume of the MK-0893/DMSO stock solution to reach the final desired concentration (1 mg/mL in this example). f. Sonicate the final suspension for 5-10 minutes to ensure a fine and uniform particle distribution. g. Prepare this suspension fresh daily before administration.
-
Protocol 2: Administration of MK-0893 via Oral Gavage
-
Animal Preparation: a. Weigh each mouse immediately before dosing to calculate the precise volume to be administered. b. Record the body weight.
-
Dosing Procedure: a. Thoroughly vortex the MK-0893 suspension to ensure homogeneity. b. Draw up the calculated volume into a syringe fitted with a flexible, ball-tipped gavage needle. c. Restrain the mouse firmly by the scruff of the neck, ensuring the head is immobilized and the neck is extended to straighten the esophagus. d. Insert the gavage needle into the side of the mouth, advancing it gently over the tongue and down the esophagus. Do not force the needle. e. Once the needle is in the stomach (indicated by the pre-measured length), dispense the solution slowly and steadily. f. Withdraw the needle smoothly in one motion. g. Monitor the mouse for a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid from the nose. Return the mouse to its home cage.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of MK-0893.
Caption: Experimental workflow for MK-0893 administration in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 5. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicity of MK-0893 in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential toxicities associated with the glucagon receptor (GCGR) antagonist, MK-0893, in long-term experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Elevated LDL-Cholesterol Levels
Q1: We are observing a significant increase in plasma LDL-cholesterol in our animal models treated with MK-0893. What is the underlying mechanism?
A1: The elevation in LDL-cholesterol associated with MK-0893 is primarily due to increased intestinal cholesterol absorption, rather than an increase in cholesterol synthesis[1][2][3]. Mechanistically, glucagon receptor antagonism leads to an increase in glucagon-like peptide 2 (GLP-2), which is thought to enhance cholesterol absorption from the gut[1][2].
Q2: How can we monitor this hypercholesterolemia in our long-term studies?
A2: Regular monitoring of the lipid profile is crucial. We recommend the following:
-
Biochemical Analysis: Perform routine analysis of plasma/serum total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Cholesterol Absorption Markers: Measure plasma levels of non-cholesterol sterols, such as sitosterol and campesterol. Elevated levels of these plant-derived sterols are indicative of increased intestinal cholesterol absorption[1].
Q3: What strategies can we employ to mitigate MK-0893-induced hypercholesterolemia?
A3: Co-administration of a cholesterol absorption inhibitor has shown promise.
-
Ezetimibe: This drug specifically inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. Preclinical studies have demonstrated that co-administration of ezetimibe can abrogate the increase in LDL-cholesterol induced by glucagon receptor antagonists[2].
-
Metformin: In clinical trials, co-administration of metformin with MK-0893 was observed to substantially mitigate the rise in LDL-cholesterol[4].
Issue 2: Elevated Liver Enzymes and Suspected Hepatotoxicity
Q1: Our studies are showing elevated levels of ALT and AST in animals treated with MK-0893. What could be the cause?
A1: Treatment with glucagon receptor antagonists, including MK-0893, has been associated with elevated liver transaminases[4]. The underlying mechanism is thought to be related to an accumulation of fat in the liver (hepatic steatosis)[5][6][7][8][9]. Glucagon plays a role in hepatic lipid metabolism, and its blockade may impair the liver's ability to clear lipids, leading to steatosis and subsequent hepatocellular injury[7][8][9][10].
Q2: What are the best practices for monitoring potential liver toxicity in our preclinical models?
A2: A multi-faceted approach is recommended for comprehensive liver safety monitoring:
-
Biochemical Monitoring: Regularly measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathology: At scheduled time points and at the termination of the study, collect liver tissue for histopathological analysis. Staining with Hematoxylin and Eosin (H&E) can reveal steatosis, inflammation, and necrosis. Oil Red O staining can specifically visualize lipid accumulation.
-
Advanced Biomarkers: Consider monitoring emerging biomarkers of liver injury such as Glutamate Dehydrogenase (GLDH) and microRNAs (e.g., miR-122), which can offer greater specificity for liver injury than traditional enzymes[11].
Q3: Are there any strategies to mitigate the potential for liver steatosis with MK-0893?
A3: While specific mitigation strategies for GCGR antagonist-induced steatosis are still under investigation, the following approaches may be considered:
-
Dose Optimization: Determine the minimal effective dose of MK-0893 to reduce the risk of dose-dependent toxicities.
-
Lifestyle and Dietary Modifications in Animal Models: For studies utilizing models of metabolic disease, a controlled diet low in saturated fats may help to reduce the overall lipid burden on the liver.
-
Hepatoprotective Agents (Exploratory): The utility of agents like N-acetylcysteine (NAC) or ursodeoxycholic acid (UDCA) has been explored in other forms of drug-induced liver injury and could be investigated in an exploratory manner[12][13].
Issue 3: Potential Off-Target Effects
Q1: We are aware that MK-0893 also has inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R). What are the potential toxicities associated with long-term IGF-1R inhibition?
A1: Yes, MK-0893 is a dual inhibitor of both the glucagon receptor and IGF-1R, with similar IC50 values for both[6]. Long-term inhibition of IGF-1R can lead to a range of side effects, including:
-
Metabolic Disturbances: Hyperglycemia is a common side effect of IGF-1R inhibitors due to the role of IGF-1R in glucose homeostasis[1][2].
-
General Systemic Effects: Fatigue, nausea, and diarrhea have been reported in clinical trials of IGF-1R inhibitors[1][2].
-
Hematological Effects: Thrombocytopenia has been observed with some IGF-1R monoclonal antibodies[2].
Q2: How can we differentiate between toxicities arising from GCGR antagonism versus IGF-1R inhibition?
A2: Differentiating the source of toxicity can be challenging but is possible through careful experimental design:
-
Use of Selective Compounds: Include control groups treated with a highly selective GCGR antagonist (if available) and a selective IGF-1R inhibitor. This will help to delineate the toxicity profile of each target.
-
Biomarker Analysis: Certain biomarkers may be more indicative of one pathway over the other. For example, a significant increase in GLP-2 is more directly linked to GCGR antagonism, while profound hyperglycemia might be more pronounced with potent IGF-1R inhibition.
-
Phenotypic Comparison: Compare the observed toxicities with the known adverse event profiles of selective inhibitors for each receptor from the literature.
Data Presentation
Table 1: Summary of Potential Toxicities and Monitoring Parameters for MK-0893
| Potential Toxicity | Mechanism | Primary Monitoring Parameters | Secondary Monitoring Parameters |
| Hypercholesterolemia | Increased intestinal cholesterol absorption mediated by elevated GLP-2.[1][2][3] | Plasma LDL-Cholesterol, Total Cholesterol. | Plasma Sitosterol and Campesterol. |
| Hepatotoxicity | Hepatic steatosis (fatty liver) leading to hepatocellular injury.[5][6][7][8][9] | Serum ALT, AST. | Liver Histopathology (H&E, Oil Red O), Serum ALP, Total Bilirubin. |
| Off-Target Effects (IGF-1R) | Inhibition of IGF-1R signaling.[6] | Blood Glucose. | Complete Blood Count (for thrombocytopenia), body weight, clinical signs (fatigue, diarrhea). |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cholesterol Absorption in Mice
Objective: To determine the effect of MK-0893 on intestinal cholesterol absorption.
Methodology:
-
Animal Model: Use C57BL/6 mice or a relevant transgenic model (e.g., humanized GCGR mice).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Dosing: Administer MK-0893 or vehicle control orally for a predetermined period (e.g., 14 days). Include a positive control group treated with a known inducer of cholesterol absorption if available, and a mitigation group receiving MK-0893 plus ezetimibe.
-
Blood Sampling: At baseline and at the end of the treatment period, collect blood samples via tail vein or retro-orbital sinus for lipid profiling.
-
Lipid Analysis:
-
Centrifuge blood to separate plasma.
-
Measure total cholesterol, LDL-c, and HDL-c using commercially available enzymatic kits.
-
Analyze plasma for sitosterol and campesterol levels using gas chromatography-mass spectrometry (GC-MS). An increase in the ratio of these plant sterols to cholesterol is indicative of increased absorption.
-
-
Data Analysis: Compare the changes in lipid and sterol levels between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Monitoring of Drug-Induced Hepatotoxicity
Objective: To assess the potential for MK-0893 to induce liver injury.
Methodology:
-
Animal Model: Utilize a relevant rodent model.
-
Study Design: Include a vehicle control group, at least two dose levels of MK-0893, and a positive control group treated with a known hepatotoxic agent (e.g., low-dose carbon tetrachloride).
-
In-Life Monitoring:
-
Clinical Observations: Record clinical signs of toxicity daily.
-
Body Weight: Measure body weight at least twice weekly.
-
Blood Collection: Collect blood at regular intervals (e.g., weekly or bi-weekly) for clinical chemistry analysis.
-
-
Clinical Chemistry:
-
Measure serum ALT, AST, ALP, and total bilirubin using an automated clinical chemistry analyzer.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Record liver weights.
-
Collect liver tissue for histopathology.
-
-
Histopathology:
-
Fix liver sections in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with H&E.
-
Prepare frozen sections and stain with Oil Red O to visualize neutral lipids.
-
A board-certified veterinary pathologist should evaluate the slides for evidence of steatosis, inflammation, necrosis, and any other abnormalities.
-
-
Data Analysis: Analyze clinical chemistry data using mixed-model repeated measures analysis. Compare liver weights and histopathology scores between groups.
Mandatory Visualizations
Caption: Glucagon Receptor Signaling Pathway and MK-0893 Inhibition.
Caption: IGF-1 Receptor Signaling Pathway and MK-0893 Off-Target Inhibition.
Caption: General Experimental Workflow for Preclinical Toxicity Assessment.
References
- 1. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adverse events profile of anti-IGF-1R monoclonal antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 receptor inhibitors have both positive and negative effects in the eye - American Academy of Ophthalmology [aao.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Glucagon receptor deficiency causes liver steatosis - Genetics of Obesity Study [goos.org.uk]
- 8. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 9. Human glucagon receptor deficiency causes early-onset liver steatosis | Institute of Metabolic Science [mrl.ims.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug-induced Fatty Liver Disease: Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: MK-0893 Dual Activity Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0893. The focus is on adjusting experimental designs to investigate its dual activity as an antagonist of the glucagon receptor (GCGR) and an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).
Frequently Asked Questions (FAQs)
Q1: What is the established dual activity of MK-0893?
MK-0893 is recognized as a potent inhibitor of both the glucagon receptor (GCGR) and the insulin-like growth factor 1 receptor (IGF-1R).[1] It demonstrates high binding affinity for the human glucagon receptor, acting as a competitive and reversible antagonist.[1][2][3]
Q2: How can I differentiate the cellular effects of GCGR antagonism from IGF-1R inhibition when using MK-0893?
To dissect the specific contributions of each target, a combination of control experiments is essential. Consider the following approaches:
-
Selective Agonist/Antagonist Co-treatment: Use selective agonists for GCGR (e.g., glucagon) and IGF-1R (e.g., IGF-1) in the presence of MK-0893 to observe which signaling pathway is attenuated. Conversely, using a selective IGF-1R inhibitor alongside MK-0893 can help isolate the effects of GCGR antagonism.
-
Gene Knockdown/Knockout Models: Employ cell lines or animal models with genetic ablation (e.g., siRNA, CRISPR/Cas9) of either GCGR or IGF-1R. The effect of MK-0893 in these models will reveal the contribution of the remaining receptor.
-
Downstream Signaling Analysis: Analyze key downstream signaling molecules specific to each pathway. For GCGR, this includes measuring cyclic AMP (cAMP) levels.[1][2] For IGF-1R, this involves assessing the phosphorylation of Akt and ERK.
Q3: What are the known off-target effects of MK-0893 that I should be aware of in my experimental design?
MK-0893 has been shown to be highly selective for the glucagon receptor relative to other family B GPCRs such as GIPR, PAC1, GLP-1R, VPAC1, and VPAC2.[2][3][4] However, clinical studies have revealed that treatment with MK-0893 can lead to an increase in serum total cholesterol and LDL-c.[5][6][7] This is considered a mechanism-based effect related to the blockade of the glucagon receptor.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cAMP assays following MK-0893 treatment.
-
Possible Cause: Cell line variability or passage number affecting receptor expression.
-
Troubleshooting Steps:
-
Ensure consistent cell passage number for all experiments.
-
Regularly verify the expression of the human glucagon receptor (hGCGR) in your cell line (e.g., CHO cells).[1]
-
Confirm the potency of your glucagon stock, as its degradation can affect the level of cAMP stimulation.
-
Optimize the concentration of MK-0893 and the duration of treatment. A 30-minute incubation has been shown to be effective.[1]
-
Problem 2: Difficulty observing effects on IGF-1R signaling pathway.
-
Possible Cause: The experimental conditions may not be optimal for detecting IGF-1R inhibition.
-
Troubleshooting Steps:
-
Ensure your cell model has sufficient expression of IGF-1R.
-
Stimulate the cells with an appropriate concentration of IGF-1 to activate the pathway robustly.
-
Perform a dose-response curve with MK-0893 to determine the optimal concentration for IGF-1R inhibition in your specific cell type.
-
Use highly sensitive detection methods, such as Western blotting or ELISA, to measure the phosphorylation of downstream targets like Akt and ERK.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of MK-0893
| Target | Assay Type | IC50 (nM) | Cell Line |
| Glucagon Receptor (GCGR) | Binding Assay | 6.6 ± 3.5 | CHO cells expressing hGCGR |
| Glucagon Receptor (GCGR) | cAMP Production | 15.7 ± 5.4 | CHO cells expressing hGCGR |
| IGF-1R | Not Specified | 6 | Not Specified |
Data sourced from APExBIO and other publications.[1]
Table 2: Selectivity of MK-0893 for GCGR over other Family B GPCRs
| Receptor | IC50 (nM) |
| GIPR | 1020 |
| PAC1 | 9200 |
| GLP-1R | >10000 |
| VPAC1 | >10000 |
| VPAC2 | >10000 |
Data highlights the high selectivity of MK-0893 for the glucagon receptor.[2][3][4]
Experimental Protocols
Protocol 1: Assessing GCGR Antagonism via cAMP Measurement
-
Cell Culture: Culture CHO cells stably expressing the human glucagon receptor (hGCGR) in appropriate media.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of MK-0893 (dissolved in DMSO) for 30 minutes.[1]
-
Include a vehicle control (DMSO).
-
-
Glucagon Stimulation: Add a fixed concentration of glucagon (e.g., EC50 concentration) to all wells except the negative control and incubate for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of MK-0893 concentration and determine the IC50 value.
Protocol 2: Evaluating IGF-1R Inhibition via Western Blot
-
Cell Culture: Grow a suitable cell line with known IGF-1R expression (e.g., MCF-7, HepG2) to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with different concentrations of MK-0893 or a vehicle control for 1-2 hours.
-
IGF-1 Stimulation: Stimulate the cells with a predetermined concentration of IGF-1 for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Glucagon Receptor (GCGR) signaling pathway and the inhibitory action of MK-0893.
Caption: IGF-1 Receptor (IGF-1R) signaling pathway and the inhibitory action of MK-0893.
Caption: Logical workflow for dissecting the dual inhibitory effects of MK-0893.
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of Investigational Glucagon Receptor Antagonists
A detailed analysis for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of MK-0893 and other small molecule glucagon receptor antagonists for the treatment of Type 2 Diabetes Mellitus.
This guide provides a comprehensive comparison of MK-0893 with other investigational small molecule glucagon receptor (GCGR) antagonists, including LY2409021, PF-06291874, and LGD-6972 (also known as RVT-1502). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Glucagon Receptor Antagonism
In Type 2 Diabetes Mellitus (T2DM), elevated glucagon levels contribute significantly to hyperglycemia by promoting hepatic glucose production. The glucagon receptor, a Class B G-protein coupled receptor (GPCR), is a key therapeutic target. Antagonizing this receptor is a promising strategy to lower blood glucose levels. MK-0893 is a potent, selective, and orally bioavailable small molecule antagonist of the human glucagon receptor that has been investigated for the treatment of T2DM. This guide compares its performance characteristics with those of other compounds in the same class that have also undergone clinical investigation.
Quantitative Data Comparison
The following tables summarize the in vitro potency and clinical trial outcomes for MK-0893 and its comparators.
Table 1: In Vitro Pharmacology of Glucagon Receptor Antagonists
| Compound Name | Target | Assay Type | Potency (IC50 / Ki) | Selectivity |
| MK-0893 | Human GCGR | Binding Affinity | IC50: 6.6 nM[1][2] | Selective vs. GIPR (IC50: 1020 nM), PAC1 (IC50: 9200 nM), GLP-1R, VPAC1, VPAC2 (IC50: >10000 nM)[1][2] |
| Human GCGR | Functional (cAMP) | IC50: 15.7 nM[1] | ||
| LY2409021 | Human GCGR | Binding Affinity | Ki: 6.66 nM[3][4] | >200-fold vs. related receptors[3][4] |
| Human GCGR | Functional (cAMP) | IC50: 28 nM[3] | Also antagonizes GLP-1R (IC50: 3.4 µM) and GIPR (IC50: 2.0 µM)[3] | |
| PF-06291874 | Human GCGR | Not specified | Highly potent, non-peptide antagonist | Data not available |
| LGD-6972 (RVT-1502) | Human GCGR | Binding Affinity | High affinity | Selective vs. GLP-1R (>10,000 nM) and GIPR (3,000 nM)[5] |
| Human GCGR | Functional (cAMP) | IC50: ~1 nM[5] | More potent in primates vs. rodents[5] |
Table 2: Clinical Efficacy and Safety Profile of Glucagon Receptor Antagonists in Patients with T2DM
| Compound Name | Dose Range (Phase 2) | Treatment Duration | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (FPG) | Key Safety and Tolerability Findings |
| MK-0893 | 20-80 mg once daily | 12 weeks | Dose-dependent reduction up to -1.5% | Dose-dependent reduction from 32 mg/dL to 63 mg/dL | Increased LDL cholesterol, ALT, AST, body weight, and blood pressure.[6][7] |
| LY2409021 | 2.5-60 mg once daily | 12-24 weeks | -0.45% to -0.92% | Significant reductions | Dose-dependent, reversible increases in ALT and AST; increased liver fat.[8][9][10] Did not increase LDL cholesterol.[9] |
| PF-06291874 | 15-150 mg once daily | 4-12 weeks | -0.67% to -0.93% | -16.6 to -57.2 mg/dL | Small, non-dose-dependent increases in LDL cholesterol (<10%), blood pressure, and liver transaminases. Small increase in body weight (<0.5 kg).[11][12][13] |
| LGD-6972 (RVT-1502) | 5-15 mg once daily | 12 weeks | Up to -1.2% | Maximum reduction of 56.8 mg/dL | Generally well-tolerated with no significant changes in lipids, body weight, or blood pressure. Low incidence of hypoglycemia.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the development of glucagon receptor antagonists.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for the glucagon receptor.
-
Cell Culture and Membrane Preparation: A stable cell line (e.g., CHO or HEK293) expressing the human glucagon receptor is cultured. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Competitive Binding: The cell membranes are incubated with a radiolabeled glucagon analog (e.g., [125I]-glucagon) and varying concentrations of the test compound (e.g., MK-0893).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.
-
Quantification and Data Analysis: The radioactivity of the bound fraction is measured. The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize glucagon-induced cellular signaling.
-
Cell Culture: A cell line expressing the human glucagon receptor is cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., MK-0893) for a specified period.
-
Glucagon Stimulation: Glucagon is added to the wells to stimulate the production of cyclic AMP (cAMP).
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The data are analyzed to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the glucagon-stimulated cAMP production.
Phase 2 Clinical Trial in Patients with T2DM
This outlines a typical design for a Phase 2 study to evaluate the efficacy and safety of a novel glucagon receptor antagonist.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients with T2DM who have inadequate glycemic control on diet and exercise alone or on a stable dose of metformin. Key inclusion criteria often include a specific range for HbA1c (e.g., 7.0-10.5%).
-
Treatment: Patients are randomized to receive one of several doses of the investigational drug (e.g., PF-06291874) or a placebo, administered orally once daily for a period of 12 to 24 weeks.
-
Efficacy Assessments: The primary endpoint is typically the change from baseline in HbA1c. Secondary endpoints often include the change in fasting plasma glucose, and sometimes postprandial glucose levels measured during a mixed-meal tolerance test (MMTT).
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including liver function tests and lipid panels), vital signs, and electrocardiograms (ECGs).
Visualizations
The following diagrams illustrate the glucagon signaling pathway and a typical experimental workflow for the evaluation of glucagon receptor antagonists.
References
- 1. The glucagon receptor antagonist LY2409021 does not affect gastrointestinal-mediated glucose disposal or the incretin effect in individuals with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. content.stockpr.com [content.stockpr.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]
- 9. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Diabetic Effects of MK-0893
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-diabetic effects of MK-0893, a potent and selective glucagon receptor antagonist, with leading alternatives from the GLP-1 receptor agonist and SGLT2 inhibitor classes. The information is compiled from preclinical studies to support further research and development in the field of diabetes therapeutics.
Executive Summary
MK-0893 demonstrates significant glucose-lowering efficacy in vivo by antagonizing the glucagon receptor, a key regulator of hepatic glucose production. This guide presents a comparative analysis of its performance against established anti-diabetic agents, namely the GLP-1 receptor agonist Semaglutide and the SGLT2 inhibitor Dapagliflozin. The comparison is based on available preclinical data in rodent models of diabetes and obesity. While direct head-to-head studies are limited, this guide synthesizes data from studies with comparable experimental designs to provide a valid assessment.
Data Presentation: In Vivo Glucose-Lowering Effects
The following tables summarize the quantitative data on the anti-diabetic effects of MK-0893 and its comparators in various preclinical models.
Table 1: In Vivo Efficacy of MK-0893 in Mouse Models
| Animal Model | Dose (mpk, p.o.) | Treatment Duration | Key Findings | Reference |
| hGCGR ob/ob mice | 3 | Single dose | 32% reduction in glucose AUC (0-6h) | [1][2] |
| hGCGR ob/ob mice | 10 | Single dose | 39% reduction in glucose AUC (0-6h) | [1][2] |
| hGCGR mice on high-fat diet | 3 | 10 days | 89% reduction in blood glucose | [1][2] |
| hGCGR mice on high-fat diet | 10 | 10 days | 94% reduction in blood glucose | [1][2] |
| hGCGR ob/ob mice | 3, 10, 30 | 1 hour | 30%, 56%, and 81% reduction in glucagon-stimulated glucose elevation, respectively | [3] |
Table 2: In Vivo Efficacy of GLP-1 Receptor Agonists (Semaglutide & Liraglutide) in Rodent Models
| Drug | Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| Semaglutide | Diet-induced obese mice | 0.23 mg/kg (p.o.) | Single dose | Significant decrease in blood glucose at 4h post-dose | [4] |
| Liraglutide | Goto-Kakizaki (GK) rats | 200 µg/kg (s.c.), twice daily | 14 days | Significant reduction in caloric intake and body weight gain | [5] |
Table 3: In Vivo Efficacy of SGLT2 Inhibitors (Dapagliflozin & Canagliflozin) in Rodent Models
| Drug | Animal Model | Dose (mg/kg/day, oral) | Treatment Duration | Key Findings | Reference |
| Dapagliflozin | Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 | 15 days | Dose-dependent lowering of fasting and fed plasma glucose | [6] |
| Dapagliflozin | Streptozotocin (STZ)-induced diabetic rats | 0.1 - 1.0 | Single dose | Lowered fasting blood glucose | [7] |
| Canagliflozin | TallyHO/JngJ mice (Type 2 Diabetes model) | 30 | 12 weeks | Corrected glycemic dysregulation | [8] |
| Canagliflozin | Western diet-fed MC4R-KO mice (NASH model) | 20-30 | 8 weeks | Significantly improved hyperglycemia and hyperinsulinemia | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MK-0893 In Vivo Studies
-
Acute Efficacy Study in hGCGR ob/ob mice:
-
Chronic Efficacy Study in hGCGR mice on a high-fat diet:
-
Glucagon Challenge in hGCGR ob/ob mice:
-
Animal Model: hGCGR transgenic ob/ob mice.
-
Procedure: MK-0893 was administered orally at doses of 3, 10, and 30 mg/kg. One hour later, glucagon (15 μg/kg) was injected, and the subsequent rise in blood glucose was measured.[3]
-
Semaglutide In Vivo Study
-
Acute Efficacy in Diet-Induced Obese (DIO) Mice:
-
Animal Model: High-fat diet-induced obese (DIO) mice.
-
Procedure: A single oral dose of semaglutide (0.23 mg/kg) was administered to fasted and water-deprived mice. Blood glucose was measured at 1, 2, 4, 12, and 24 hours after administration and re-feeding.[4]
-
Dapagliflozin In Vivo Studies
-
Chronic Efficacy in Zucker Diabetic Fatty (ZDF) Rats:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Procedure: Dapagliflozin was administered once daily by oral gavage at doses of 0.1, or 1.0 mg/kg for 15 days. Fasting and fed plasma glucose levels were monitored.[6]
-
-
Efficacy in Streptozotocin (STZ)-Induced Diabetic Rats:
-
Animal Model: Male Sprague-Dawley rats with diabetes induced by streptozotocin (STZ).
-
Procedure: A single oral gavage dose of dapagliflozin (0.1 or 1 mg/kg) was administered, and fasting blood glucose was measured.[7]
-
Mandatory Visualizations
Signaling Pathways
Caption: MK-0893 signaling pathway.
Caption: GLP-1 receptor agonist signaling pathway.
Caption: SGLT2 inhibitor mechanism of action.
Experimental Workflow
Caption: General experimental workflow for in vivo anti-diabetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide Increases Gastric Fundus Tonus and Reduces Food Intake in Type 2 Diabetic Rats [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin, an SGLT2 inhibitor, attenuates the development of hepatocellular carcinoma in a mouse model of human NASH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MK-0893: A Comparative Analysis of its Dual Inhibitory Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of MK-0893, a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor-1 receptor (IGF-1R). Initially investigated for its potential in treating Type II Diabetes, the dual specificity of MK-0893 suggests a broader therapeutic window, particularly in oncology, where the IGF-1R signaling pathway is a well-established driver of tumor progression. This document summarizes the known activity of MK-0893 and proposes a framework for its cross-validation in various cancer cell lines, comparing its potential efficacy against other established inhibitors.
Mechanism of Action and Known Cellular Activity
MK-0893 is a potent and selective antagonist of the glucagon receptor, with a reported IC50 of 6.6 nM.[1] It also exhibits potent inhibitory activity against IGF-1R with an IC50 of 6 nM.[1] Its primary mechanism in a diabetic context is the competitive and reversible antagonism of the glucagon receptor, which blunts glucagon-induced glucose elevation.[1]
The majority of in-vitro studies on the GCGR antagonist activity of MK-0893 have been conducted in Chinese Hamster Ovary (CHO) cells engineered to express the human glucagon receptor (CHO-hGCGR).[1][2] Additionally, its activity has been characterized in the rat insulinoma cell line INS-1 832/13, where it was shown to inhibit the actions of both glucagon and glucagon-like peptide-1 (GLP-1).
The IGF-1R inhibitory activity of MK-0893 is of significant interest in oncology. The IGF-1R pathway is a critical mediator of cell proliferation, survival, and metastasis in numerous cancers.[3][4] While direct studies of MK-0893 in a wide array of cancer cell lines are not extensively published, its potent IGF-1R inhibition warrants such investigation.
Proposed Cross-Validation in Cancer Cell Lines
Given the dual targeting of GCGR and IGF-1R by MK-0893, a comprehensive cross-validation in relevant cancer cell lines is crucial to explore its therapeutic potential in oncology. The following tables outline a proposed panel of cell lines for such a study, based on the known expression and importance of GCGR and IGF-1R in these cancer types.
Table 1: Proposed Cell Lines for Cross-Validation of MK-0893 Activity
| Cancer Type | Cell Line | Rationale for Selection | Key Receptors |
| Breast Cancer | MCF-7 | ER-positive, known to express IGF-1R and respond to IGF-1R inhibitors.[5][6] | IGF-1R, GCGR (expression variable) |
| MDA-MB-231 | Triple-negative, aggressive subtype, expresses IGF-1R.[6][7] | IGF-1R, GCGR (expression variable) | |
| SK-BR-3 | HER2-positive, known to have crosstalk between HER2 and IGF-1R signaling.[5] | IGF-1R, GCGR (expression variable) | |
| Colon Cancer | HT-29 | Expresses GCGR and shows proliferative response to glucagon.[8][9] | GCGR, IGF-1R |
| SW480 | Expresses GCGR and shows proliferative response to glucagon.[8][9] | GCGR, IGF-1R | |
| HCT116 | Commonly used in colon cancer research, sensitive to AMPK modulators.[10] | GCGR, IGF-1R | |
| Liver Cancer | HepG2 | Well-differentiated hepatocellular carcinoma line, used in metabolic studies.[11] | GCGR, IGF-1R |
| Hep3B | Hepatocellular carcinoma line with distinct characteristics from HepG2.[11] | GCGR, IGF-1R | |
| Pancreatic Cancer | PANC-1 | Known to express IGF-1R, a cancer type with high unmet need. | IGF-1R, GCGR (expression variable) |
Table 2: Comparative Inhibitors for Cross-Validation Studies
| Target | Inhibitor | Reported IC50 | Relevant Cell Lines Tested |
| GCGR | MK-0893 | 6.6 nM | CHO-hGCGR, INS-1 832/13 |
| LY2409021 | Not specified in provided docs | INS-1 832/13 | |
| IGF-1R | MK-0893 | 6 nM | Not specified in cancer cell lines |
| AG1024 | Varies by cell line | MDA468, MDA231, SK-BR-3, MCF-7[5] | |
| OSI-906 | Varies by cell line | HEK293, MCF7[12] | |
| Dual IGF-1R/IR | BMS-754807 | Not specified in provided docs | SCLC and breast cancer cell lines[3] |
Experimental Protocols
To ensure a thorough and objective comparison, the following experimental protocols are recommended for the cross-validation of MK-0893 activity.
Cell Viability and Proliferation Assay
-
Objective: To determine the effect of MK-0893 on the growth of different cancer cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7, MDA-MB-231, HT-29, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of MK-0893 (e.g., 0.01 nM to 10 µM) and comparator compounds (e.g., AG1024, LY2409021).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.[10]
-
Calculate the IC50 value for each compound in each cell line.
-
Apoptosis Assay
-
Objective: To determine if the growth-inhibitory effects of MK-0893 are due to the induction of apoptosis.
-
Methodology:
-
Treat cells with MK-0893 at concentrations around the determined IC50.
-
After 24-48 hours, harvest the cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To confirm the on-target effects of MK-0893 on the GCGR and IGF-1R signaling pathways.
-
Methodology:
-
Starve cells overnight and then stimulate with either glucagon (for GCGR pathway) or IGF-1 (for IGF-1R pathway) in the presence or absence of MK-0893 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against key signaling proteins:
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms and experimental approach, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer Cell Line-Specific Responses to Insulin: Effects on Proliferation and Migration | MDPI [mdpi.com]
- 7. Metabolic characterisation of transglutaminase 2 inhibitor effects in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Glucagon promotes colon cancer cell growth via regulating AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibition of colon cancer cells by compounds affecting AMPK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MK-0893 and Other Therapies for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational glucagon receptor antagonist, MK-0893, with other established treatments for type 2 diabetes (T2D). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of MK-0893's performance and potential, supported by available preclinical and clinical data.
Introduction to MK-0893
MK-0893 is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). In the context of T2D, which is characterized by hyperglycemia often exacerbated by elevated glucagon levels, blocking the glucagon receptor is a therapeutic strategy to reduce hepatic glucose production and lower blood glucose. MK-0893 acts as a competitive antagonist at the GCGR, thereby inhibiting glucagon-mediated signal transduction.
Mechanism of Action
MK-0893: As a glucagon receptor antagonist, MK-0893 competitively binds to the glucagon receptor, primarily in the liver, preventing the binding of endogenous glucagon. This action inhibits the downstream signaling cascade that leads to glycogenolysis and gluconeogenesis, resulting in decreased hepatic glucose output.
Metformin: The first-line therapy for T2D, metformin's primary mechanism of action is the reduction of hepatic glucose production. It also increases insulin sensitivity in peripheral tissues and decreases intestinal glucose absorption.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[1]
Signaling Pathway of Glucagon Receptor and the Action of MK-0893
Caption: Glucagon signaling pathway and the inhibitory action of MK-0893.
Preclinical Efficacy
MK-0893 demonstrated robust glucose-lowering effects in various animal models of T2D.
| Animal Model | Treatment and Dosage | Key Findings |
| hGCGR ob/ob mice | Single doses of 3 and 10 mg/kg | Reduced glucose (AUC 0-6h) by 32% and 39%, respectively.[2] |
| hGCGR mice on high-fat diet | 3 and 10 mg/kg in feed for 10 days | Lowered blood glucose levels by 89% and 94%, respectively.[2] |
| Rhesus monkeys | Not specified | Blunted glucagon-induced glucose elevation.[2] |
Clinical Efficacy and Safety
Phase II clinical trials evaluated the efficacy and safety of MK-0893 as monotherapy and in combination with other antidiabetic agents.
Glycemic Control
| Treatment Group | Duration | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (FPG) |
| MK-0893 Monotherapy | |||
| 20 mg once daily | 12 weeks | Unpublished | Unpublished |
| 40 mg once daily | 12 weeks | Unpublished | Unpublished |
| 60 mg once daily | 12 weeks | Unpublished | -31% (vs. +3.6% for placebo) |
| 80 mg once daily | 12 weeks | -1.5% | Unpublished |
| MK-0893 Combination Therapy | |||
| MK-0893 + Metformin | Not Specified | Superior to Sitagliptin + Metformin | Reduction of 6.5 mmol/L |
| MK-0893 + Sitagliptin | Not Specified | Reduction of 4.7 mmol/L | |
| Comparator | |||
| Metformin | 12 weeks | Reference in trial | Unpublished |
| Sitagliptin + Metformin | Not Specified | Reduction of 5.6 mmol/L |
Note: Much of the specific quantitative data from the MK-0893 clinical trials remains unpublished.
Adverse Events and Safety Profile
The clinical development of MK-0893 was discontinued due to concerns about its adverse effects.
| Adverse Event | MK-0893 (Dose-dependent) | Metformin | Sitagliptin |
| Lipid Profile | |||
| LDL Cholesterol | Increased (e.g., +4.2% with 60 mg vs. -4.8% with placebo) | Generally neutral or slightly improved | Generally neutral |
| Hepatic Function | |||
| Alanine Aminotransferase (ALT) | Increased | No significant effect | No significant effect |
| Other | |||
| Blood Pressure | Increased | No significant effect | No significant effect |
| Body Weight | Increased | Neutral or modest weight loss | Weight neutral |
| Hypoglycemia | Low risk | Low risk as monotherapy | Low risk as monotherapy |
Mechanism of LDL Cholesterol Elevation with MK-0893
Studies have indicated that the increase in LDL cholesterol associated with MK-0893 is due to increased cholesterol absorption rather than an increase in cholesterol synthesis. This effect may be linked to an observed increase in glucagon-like peptide-2 (GLP-2) and bile acid production.
Experimental Protocols
In Vitro Glucagon Receptor Antagonism Assay (cAMP Assay)
Objective: To determine the in vitro potency of a compound in antagonizing the glucagon receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) are cultured in a suitable medium.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Incubation: The test compound (e.g., MK-0893) is serially diluted and added to the cells, followed by a pre-incubation period.
-
Glucagon Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate the receptor.
-
cAMP Measurement: After incubation, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production, is calculated.
In Vivo Glucose Tolerance Test in hGCGR Mice
Objective: To evaluate the effect of a glucagon receptor antagonist on glucose tolerance in a relevant animal model.
Methodology:
-
Animal Model: Humanized glucagon receptor (hGCGR) mice are used.
-
Acclimatization and Fasting: Mice are acclimatized to handling and then fasted overnight (typically 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., MK-0893) or vehicle is administered orally or via intraperitoneal injection at a specified time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups.
Experimental Workflow for Preclinical Evaluation of a Glucagon Receptor Antagonist
Caption: A typical preclinical workflow for evaluating a glucagon receptor antagonist.
Summary and Conclusion
MK-0893 demonstrated significant glucose-lowering efficacy in both preclinical models and clinical trials in patients with type 2 diabetes. Its mechanism of action, through the antagonism of the glucagon receptor, addresses a key pathophysiological driver of hyperglycemia in T2D. However, the clinical development of MK-0893 was halted due to safety concerns, most notably the dose-dependent increases in LDL cholesterol and liver transaminases.
The experience with MK-0893 provides valuable insights for the development of future glucagon receptor antagonists. While the target remains highly relevant for the treatment of T2D, overcoming the adverse effects on lipid and liver profiles is a critical challenge. Further research into the mechanisms underlying these adverse events and the development of second-generation antagonists with an improved safety profile are warranted. The comparative data presented in this guide highlights the potential and the pitfalls of this therapeutic class in the management of type 2 diabetes.
References
Benchmarking the Selectivity of MK-0893: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the binding affinity and functional activity of MK-0893, a potent glucagon receptor (GCGR) antagonist, against a panel of other relevant receptors.
MK-0893 has been identified as a highly selective antagonist of the human glucagon receptor, a key target in the management of type 2 diabetes.[1][2] Its ability to competitively inhibit glucagon binding and subsequent cAMP production underscores its therapeutic potential.[1][3] This guide presents quantitative data on the selectivity of MK-0893, details the experimental methodologies used to determine its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of MK-0893
The selectivity of MK-0893 has been rigorously evaluated against a panel of related class B G-protein coupled receptors (GPCRs) and the insulin-like growth factor 1 receptor (IGF-1R). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative comparison of MK-0893's potency at its primary target versus other receptors.
| Receptor | Target Family | MK-0893 IC50 (nM) | Selectivity (fold vs. GCGR) |
| Glucagon Receptor (GCGR) | Class B GPCR | 6.6 | - |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Receptor Tyrosine Kinase | 6 | 1.1 |
| Gastric Inhibitory Polypeptide Receptor (GIPR) | Class B GPCR | 1020 | 155 |
| Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1 (PAC1) | Class B GPCR | 9200 | 1394 |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | Class B GPCR | >10000 | >1515 |
| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | Class B GPCR | >10000 | >1515 |
| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Class B GPCR | >10000 | >1515 |
Data compiled from Xiong et al., 2012 and other sources.[1][2][3]
Experimental Protocols
The determination of MK-0893's selectivity profile relies on robust and validated in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
Human Glucagon Receptor (hGCGR) Binding Assay
This competitive radioligand binding assay is employed to determine the affinity of MK-0893 for the human glucagon receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (CHO-hGCGR).
-
Membrane Preparation: CHO-hGCGR cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 0.2% Bovine Serum Albumin (BSA).
-
Radioligand: [125I]-labeled glucagon.
-
Procedure:
-
A constant concentration of [125I]-glucagon (typically at or below its Kd value) is incubated with the CHO-hGCGR cell membranes.
-
Increasing concentrations of unlabeled MK-0893 are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The concentration of MK-0893 that inhibits 50% of the specific binding of [125I]-glucagon (IC50) is determined by non-linear regression analysis of the competition curve.
cAMP Functional Assay
This assay measures the ability of MK-0893 to antagonize the glucagon-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in GCGR signaling.
-
Cell Line: CHO cells stably expressing the human glucagon receptor (CHO-hGCGR).
-
Assay Principle: The assay quantifies the intracellular accumulation of cAMP in response to receptor activation.
-
Procedure:
-
CHO-hGCGR cells are seeded in a multi-well plate and incubated.
-
The cells are pre-incubated with increasing concentrations of MK-0893.
-
A fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) is then added to stimulate the cells.
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: The IC50 value, representing the concentration of MK-0893 that inhibits 50% of the glucagon-stimulated cAMP production, is calculated using non-linear regression.
Selectivity Assays for Other Class B GPCRs (GIPR, PAC1, GLP-1R, VPAC1, VPAC2)
The functional activity of MK-0893 against other class B GPCRs is typically assessed using similar cAMP functional assays.
-
Cell Lines: Cell lines stably expressing the respective human receptors (e.g., CHO-hGIPR, HEK293-hPAC1, etc.).
-
Procedure: The protocol is analogous to the GCGR cAMP functional assay, with the appropriate agonist for each receptor used to stimulate cAMP production (e.g., GIP for GIPR, PACAP for PAC1, GLP-1 for GLP-1R, and VIP for VPAC1/2).
-
Data Analysis: IC50 values are determined to quantify the inhibitory potency of MK-0893 at each off-target receptor.
IGF-1R Kinase Assay
The inhibitory activity of MK-0893 against the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase, is determined using a kinase assay.
-
Enzyme: Recombinant human IGF-1R intracellular kinase domain.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by IGF-1R.
-
Assay Principle: This assay measures the transfer of a phosphate group from ATP to the substrate by the IGF-1R kinase.
-
Procedure:
-
The IGF-1R enzyme is incubated with the peptide substrate and ATP in the presence of increasing concentrations of MK-0893.
-
The reaction is allowed to proceed for a specific time.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-33P]ATP and measuring incorporated radioactivity, or using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.
-
-
Data Analysis: The IC50 value is calculated as the concentration of MK-0893 that inhibits 50% of the IGF-1R kinase activity.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathways and a general workflow for the binding assays.
References
- 1. promega.com [promega.com]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unraveling the Data: A Comparative Guide to MK-0893 and Alternatives for Type 2 Diabetes
An important clarification: Initial interest in MK-0893 may have been misdirected towards its potential applications in sleep research. However, extensive review of published literature and clinical trial data reveals that MK-0893 is a glucagon receptor antagonist investigated for the treatment of Type 2 Diabetes . This guide provides a comprehensive, objective comparison of MK-0893's research findings with established alternative treatments for this metabolic disorder, focusing on efficacy, safety, and underlying mechanisms of action. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the reproducibility and comparative performance of these therapeutic agents.
Comparative Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials of MK-0893 and its comparators: metformin, sitagliptin, and another investigational glucagon receptor antagonist, LY2409021.
Table 1: Efficacy of MK-0893 and Comparators in Type 2 Diabetes
| Drug | Dosage | Trial Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| MK-0893 | 20-80 mg once daily | 12 weeks | Not specified | -1.5 (at 80mg)[1] | Significant, dose-dependent reductions[2] |
| Metformin | Not specified | 12 weeks | Not specified | Similar to or less than MK-0893[2] | Not specified |
| Sitagliptin | 100 mg once daily | 6 weeks | Not specified | Not specified | Not specified |
| LY2409021 | 10, 30, 60 mg once daily | 12 weeks | ~8.0 | -0.83 (10mg), -0.65 (30mg), -0.66 (60mg)[3][4] | Significant reductions[3] |
| LY2409021 | 2.5, 10, 20 mg once daily | 24 weeks | ~8.0 | -0.45 (2.5mg), -0.78 (10mg), -0.92 (20mg)[3][4] | Significant reductions[3] |
Table 2: Safety Profile of MK-0893 and Comparators
| Drug | Common Adverse Events | Hypoglycemia | LDL-Cholesterol | Liver Transaminases | Blood Pressure |
| MK-0893 | Not specified | Low rate[1] | Dose-dependent elevation[1] | Increased in some studies[1] | Increased[1] |
| Metformin | Diarrhea, nausea, abdominal pain[5] | Low risk[5] | Generally improves | Not a common side effect | No significant effect |
| Sitagliptin | Generally well-tolerated | Low risk, increased with sulfonylureas or insulin[6] | No significant effect | Not a common side effect | No significant effect |
| LY2409021 | Generally well-tolerated | Not statistically different from placebo[3][4] | Small, significant changes[7] | Modest, reversible increases[3][4] | Statistically significant increases[7] |
Experimental Protocols
MK-0893 Phase II Clinical Trial (12-Week)
-
Objective: To evaluate the efficacy and safety of once-daily oral MK-0893 in patients with type 2 diabetes.
-
Design: A placebo-controlled, dose-ranging study.[2]
-
Participants: Patients with diet-treated type 2 diabetes.[2]
-
Intervention: MK-0893 administered at doses ranging from 20 to 80 mg once daily for 12 weeks. Metformin was used as a reference glucose-lowering agent.[2]
-
Primary Endpoints: Change from baseline in glycated hemoglobin (HbA1c).[2]
-
Secondary Endpoints: Changes from baseline in fasting and postprandial plasma glucose.[2]
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in lipid profiles and liver enzymes.[1]
LY2409021 Phase IIa and IIb Clinical Trials
-
Objective: To assess the efficacy and safety of once-daily oral LY2409021 in patients with type 2 diabetes.[3][4]
-
Design: Two double-blind, placebo-controlled studies.[3]
-
Participants: Patients with type 2 diabetes.[3]
-
Intervention:
-
Primary Endpoints: Change from baseline in HbA1c.[3]
-
Secondary Endpoints: Change in fasting glucose.[3]
-
Safety Assessments: Monitoring of serum aminotransferases, incidence of hypoglycemia, and other adverse events.[3]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 7. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Analysis of the Glucagon Receptor Antagonist MK-0893 and GLP-1 Receptor Agonists
For researchers, scientists, and drug development professionals, the landscape of type 2 diabetes and obesity treatment is in constant evolution. Two distinct therapeutic strategies have involved the modulation of key hormonal pathways: antagonism of the glucagon receptor and agonism of the glucagon-like peptide-1 (GLP-1) receptor. This guide provides a detailed comparative analysis of the now-discontinued glucagon receptor antagonist MK-0893 and the widely successful class of GLP-1 receptor agonists (GLP-1 RAs), supported by available experimental data.
This comprehensive comparison delves into their mechanisms of action, clinical efficacy, and safety profiles, offering valuable insights for ongoing research and development in metabolic diseases.
At a Glance: MK-0893 vs. GLP-1 Receptor Agonists
| Feature | MK-0893 | GLP-1 Receptor Agonists |
| Target | Glucagon Receptor (GCGR) | Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Mechanism of Action | Antagonist | Agonist |
| Primary Therapeutic Goal | Lowering blood glucose by inhibiting glucagon's action | Lowering blood glucose and promoting weight loss |
| Route of Administration | Oral | Primarily injectable, with one oral formulation (semaglutide)[1] |
| Development Status | Discontinued | Multiple drugs approved and widely prescribed |
Delving into the Mechanisms: A Clash of Signaling Pathways
The distinct therapeutic effects of MK-0893 and GLP-1 receptor agonists stem from their opposing actions on two critical G-protein coupled receptors involved in glucose homeostasis.
MK-0893: Blocking the Glucagon Signal
MK-0893 is a potent and selective antagonist of the glucagon receptor, with an IC50 of 6.6 nM.[2] By blocking the binding of glucagon to its receptor, primarily in the liver, MK-0893 was designed to inhibit hepatic glucose production (gluconeogenesis and glycogenolysis), thereby lowering blood glucose levels.[3][4]
GLP-1 Receptor Agonists: Mimicking the Incretin Effect
GLP-1 receptor agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[5] Upon binding to and activating the GLP-1 receptor in various tissues, including the pancreas, brain, and gastrointestinal tract, these agents exert a multifaceted effect on metabolic regulation.[5]
Their key actions include:
-
Stimulating glucose-dependent insulin secretion: Enhancing insulin release from pancreatic β-cells in response to elevated blood glucose.
-
Suppressing glucagon secretion: Inhibiting the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose output.
-
Slowing gastric emptying: Delaying the absorption of nutrients from the gut, which helps to blunt postprandial glucose excursions.
-
Promoting satiety: Acting on the central nervous system to reduce appetite and food intake, leading to weight loss.
Clinical Performance: A Head-to-Head on Efficacy and Safety
While a direct comparative clinical trial between MK-0893 and a GLP-1 receptor agonist was never conducted due to the discontinuation of MK-0893's development, a comparative analysis can be drawn from their respective clinical trial data.
Glycemic Control
| Parameter | MK-0893 (Phase II, 12 weeks)[6][7] | Oral Semaglutide (PIONEER 1, 26 weeks)[1] | Liraglutide (Real-world study)[8] |
| Change in HbA1c | Dose-dependent reduction; up to 1.5% at 80 mg dose[7] | -0.6% to -1.1% (placebo-adjusted) | Average reduction of 1.5% |
| Change in Fasting Plasma Glucose | Significant reduction | Not specified in this trial | Not specified in this trial |
| Change in 2h-Post-Meal Plasma Glucose | Significant reduction[6] | Not specified in this trial | Not specified in this trial |
Weight Management
| Parameter | MK-0893 (Phase II)[7] | Oral Semaglutide (PIONEER 1, 26 weeks)[1] | Liraglutide (Real-world study)[8] |
| Change in Body Weight | Increase in body weight | -0.1 kg to -2.3 kg (placebo-adjusted) | Average loss of 4.0 kg |
Safety and Tolerability
| Adverse Event | MK-0893[3][7] | GLP-1 Receptor Agonists[9] |
| Gastrointestinal | Not a primary concern | Nausea, vomiting, diarrhea (most common, often transient) |
| Cardiovascular | Increased blood pressure | Generally beneficial cardiovascular outcomes |
| Lipid Profile | Increased LDL cholesterol | Generally neutral or modest improvements |
| Hepatic | Increased liver transaminases | Generally no adverse hepatic effects |
| Hypoglycemia | Low risk when used as monotherapy | Low risk when used as monotherapy or in combination with metformin |
The discontinuation of MK-0893 was primarily due to its adverse effects on LDL cholesterol, liver enzymes, and blood pressure, which were not observed in preclinical studies.[7] In contrast, GLP-1 receptor agonists have demonstrated a more favorable safety profile, with gastrointestinal side effects being the most common but typically manageable.[9] Furthermore, several long-acting GLP-1 RAs have shown cardiovascular benefits.[9]
Experimental Protocols: A Glimpse into the Research
Glucagon Receptor Antagonist Binding Assay (Illustrative)
A key in vitro experiment to characterize a compound like MK-0893 is a receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line engineered to overexpress the human glucagon receptor (GCGR).
-
Competitive Binding: These membranes are incubated with a fixed concentration of radiolabeled glucagon (e.g., ¹²⁵I-glucagon) and varying concentrations of the test compound (MK-0893).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
GLP-1 Receptor Agonist Clinical Trial Design (PIONEER 1 - Oral Semaglutide vs. Placebo)[1]
The PIONEER 1 trial exemplifies a typical phase 3a clinical trial design for a GLP-1 receptor agonist.
Methodology:
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Adults with type 2 diabetes inadequately controlled with diet and exercise alone.
-
Randomization: Patients were randomly assigned in a 1:1:1:1 ratio to receive one of three doses of once-daily oral semaglutide (3 mg, 7 mg, or 14 mg) or a placebo.
-
Primary Endpoint: The primary outcome measured was the change in HbA1c from baseline to week 26.
-
Secondary Endpoint: A key secondary outcome was the change in body weight from baseline to week 26.
-
Statistical Analysis: The efficacy of each semaglutide dose was compared to placebo.
Conclusion: Lessons Learned and Future Directions
The comparative analysis of MK-0893 and GLP-1 receptor agonists highlights a pivotal divergence in clinical outcomes despite both targeting key aspects of glucose regulation. While the concept of glucagon receptor antagonism remains a valid therapeutic strategy, the experience with MK-0893 underscores the critical importance of a thorough preclinical to clinical translation of safety profiles. The adverse effects on lipids and liver enzymes observed with MK-0893 ultimately led to its discontinuation.
In contrast, the multifaceted mechanism of action of GLP-1 receptor agonists, which not only improves glycemic control but also promotes weight loss and offers cardiovascular benefits, has established them as a cornerstone of modern diabetes and obesity management. The continued development of novel GLP-1 RA formulations and combinations with other hormonal agonists (e.g., GIP/GLP-1 dual agonists) signifies a vibrant and promising area of research.
For drug development professionals, the story of MK-0893 serves as a crucial case study, emphasizing the need for comprehensive safety assessments and a deeper understanding of the potential off-target or unexpected effects of novel therapeutic agents. The success of GLP-1 RAs, on the other hand, provides a powerful example of how a well-understood physiological pathway can be effectively targeted to achieve robust and clinically meaningful benefits for patients with metabolic diseases. Future research may yet uncover a safe and effective glucagon receptor antagonist, but for now, the incretin-based therapies lead the way.
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Independent glucose and weight-reducing effects of Liraglutide in a real-world population of type 2 diabetic outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of MK-0893's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucagon receptor antagonist MK-0893 with other alternatives, supported by experimental data. The information is intended to assist researchers in understanding the independent verification of MK-0893's mechanism of action.
Executive Summary
MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR), a key target in the management of type 2 diabetes.[1][2] Its mechanism of action involves competitively and reversibly binding to the GCGR, thereby inhibiting the downstream signaling cascade initiated by glucagon.[3][4] This guide summarizes the key in vitro and in vivo data verifying this mechanism and compares its performance with another clinical-stage GCGR antagonist, LY2409021. While both compounds have demonstrated efficacy in lowering blood glucose, their clinical development has been hampered by adverse effects, including elevations in liver enzymes and LDL cholesterol.[5][6][7]
Comparative Performance Data
The following tables summarize the quantitative data for MK-0893 and its competitor, LY2409021, to facilitate a direct comparison of their potency, selectivity, and clinical effects.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity vs. Other Receptors | Reference |
| MK-0893 | Human GCGR | 6.6 nM (IC50) | GIPR: 1020 nM, PAC1: 9200 nM, GLP-1R, VPAC1, VPAC2: >10000 nM | [2][3][4][8] |
| Rhesus Monkey GCGR | 56 nM (IC50) | - | [2] | |
| IGF-1R | 6 nM (IC50) | - | ||
| LY2409021 | Human GCGR | 1.8 nM (IC50), 6.66 nM (Ki) | >200-fold vs. related receptors | [9] |
Table 2: In Vivo Efficacy in Animal Models (MK-0893)
| Animal Model | Dosage | Effect on Glucose Levels | Reference |
| hGCGR ob/ob mice | 3 mpk (single dose) | 32% reduction in glucose (AUC 0-6h) | [2][3][4][8] |
| 10 mpk (single dose) | 39% reduction in glucose (AUC 0-6h) | [2][3][4][8] | |
| hGCGR mice (high-fat diet) | 3 mpk (in feed) | 89% reduction in blood glucose at day 10 | [2][3][4][8] |
| 10 mpk (in feed) | 94% reduction in blood glucose at day 10 | [2][3][4][8] |
Table 3: Clinical Trial Outcomes (Phase II)
| Compound | Key Efficacy Endpoints | Key Adverse Effects | Reference |
| MK-0893 | Dose-dependent reductions in fasting plasma glucose (32-63 mg/dL from baseline of 180-193 mg/dL with 20-80 mg doses).[10] | Increased LDL cholesterol, elevated liver transaminases, increased blood pressure, weight gain.[5][7] | |
| LY2409021 | Significant reductions in HbA1c vs. placebo over 12 and 24 weeks.[11] | Reversible increases in serum aminotransferases, increased liver fat, increased systolic blood pressure, increased total cholesterol, and body weight.[5][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the verification of MK-0893's mechanism of action are provided below. These protocols are based on the descriptions found in the primary literature.
Glucagon Receptor Binding Assay
Objective: To determine the binding affinity of MK-0893 to the human glucagon receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a CHO cell line stably expressing the human glucagon receptor (hGCGR).
-
Incubation: The membranes (2-5 µg) are incubated in a buffer solution containing 50 mM Tris (pH 7.5), 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin, and 12% glycerol.
-
Assay Components: To the incubation mixture, add wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay beads, a radiolabeled glucagon analog (e.g., 50 pM 125I-glucagon), and increasing concentrations of MK-0893 (dissolved in 100% DMSO, final concentration of 2.5%).
-
Incubation Conditions: The assay is incubated for 3 hours at room temperature.
-
Measurement: The total bound radioactivity is measured using a scintillation counter.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon (1 µM).
-
Data Analysis: The IC50 values are calculated using non-linear regression analysis.
cAMP Functional Assay
Objective: To assess the functional antagonism of the glucagon receptor by MK-0893.
Methodology:
-
Cell Culture: CHO cells expressing the hGCGR are used.
-
Treatment: The cells are treated with varying concentrations of MK-0893 for 30 minutes.
-
Stimulation: Following treatment with MK-0893, the cells are stimulated with glucagon.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The dose-dependent inhibition of glucagon-induced cAMP production by MK-0893 is analyzed to determine the IC50 value. Schild analysis can be performed to confirm competitive antagonism.
In Vivo Glucagon Challenge in hGCGR Mice
Objective: To evaluate the in vivo efficacy of MK-0893 in blunting glucagon-induced hyperglycemia.
Methodology:
-
Animal Model: Humanized glucagon receptor (hGCGR) mice are used.
-
Drug Administration: MK-0893 is administered orally to the mice at various doses (e.g., 3, 10, and 30 mg/kg).
-
Glucagon Challenge: After a specified time (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of glucagon (15 µg/kg).
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals before and after the glucagon challenge.
-
Data Analysis: The ability of MK-0893 to blunt the glucagon-induced glucose excursion is quantified and compared to a vehicle control group.
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of MK-0893's mechanism of action.
Caption: Glucagon signaling pathway and the inhibitory action of MK-0893.
Caption: Workflow for a cAMP functional assay to test MK-0893's inhibitory effect.
Caption: Logical flow of MK-0893's mechanism of action leading to glucose lowering.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon Receptor–Mediated Extracellular Signal–Regulated Kinase 1/2 Phosphorylation in Rat Mesangial Cells: Role of Protein Kinase A and Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon Receptor Blockers Eyed for Type 2 | MDedge [mdedge.com]
- 11. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Essential Safety and Handling Guidance for MK-0893
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the handling and disposal of MK-0893, a potent and selective glucagon receptor antagonist. Given the potent nature of this compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
When handling MK-0893, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | A PAPR is recommended for operations with a higher risk of aerosolization due to the high potency of the compound.[1] For lower-risk activities, a properly fitted N95 respirator may be sufficient, but a risk assessment should be performed.[2] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination and both pairs frequently. |
| Body Protection | Disposable Coveralls ("Bunny Suit") | A "bunny suit" provides head-to-toe protection.[2] Garments made of materials like DuPont™ Tyvek® are recommended for their protective properties against solid particles.[3] |
| Eye Protection | Chemical Safety Goggles | Goggles are required to protect against splashes or airborne particles.[2] Standard safety glasses are not sufficient. |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn over laboratory footwear to prevent the tracking of contaminants.[2] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of MK-0893 is essential for safe laboratory operations.
Handling Protocol
-
Restricted Access: All work with MK-0893 should be conducted in a designated area with restricted access.
-
Containment: Use of a containment system, such as a flexible containment glove bag or a rigid isolator, is highly recommended to minimize dust exposure.[1][4]
-
Weighing and Preparation:
-
Perform all weighing and solution preparation within a certified chemical fume hood or a containment system.
-
Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.
-
If preparing solutions, dissolve MK-0893 in a suitable solvent like DMSO.[5]
-
-
Spill Response:
-
In case of a spill, immediately evacuate the area and alert others.
-
Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
For small spills of powdered material, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan
All waste generated from handling MK-0893 must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used PPE (gloves, coveralls, shoe covers), disposable labware, and spill cleanup materials.
-
Place these materials in a clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all liquid waste containing MK-0893 in a designated, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for hazardous materials.[6]
-
-
Final Disposal:
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for MK-0893 is not publicly available, it is classified as a potent compound. The following table provides general Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds to guide risk assessment and control strategies.
| Occupational Exposure Band (OEB) | Exposure Range (μg/m³) | Compound Toxicity | Typical Handling Strategy |
| OEB 3 | 10 - 100 | Slightly Toxic | cGMP gowning, gloves, safety glasses, half-face respirator.[4] |
| OEB 4 | 1 - 10 | Moderately Toxic | Increased emphasis on containment; PAPR may be required. |
| OEB 5 | < 1 | Highly Toxic | Full containment (isolators) and extensive PPE are necessary. |
Note: Given the high potency of MK-0893 (IC50 of 6.6 nM), it is prudent to handle it as a compound falling into OEB 4 or 5, necessitating stringent containment and PPE measures.[8][9]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling a potent compound like MK-0893 in a research laboratory setting.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. aiha.org [aiha.org]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. apexbt.com [apexbt.com]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
